OP-3633
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H39NO2 |
|---|---|
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H39NO2/c1-6-15-30(33)17-14-26-24-12-9-21-18-23(32)13-16-28(21,2)27(24)25(19-29(26,30)3)20-7-10-22(11-8-20)31(4)5/h7-8,10-11,18,24-27,33H,9,12-14,16-17,19H2,1-5H3/t24-,25+,26-,27+,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
LJUSMSPTDKGAFT-LMNHVJTASA-N |
Isomerische SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C5=CC=C(C=C5)N(C)C)C)O |
Kanonische SMILES |
CC#CC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)C5=CC=C(C=C5)N(C)C)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of OP-3633
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-3633 is a novel, potent, and selective steroidal antagonist of the glucocorticoid receptor (GR). Developed through structure-based modifications of mifepristone, this compound exhibits a superior selectivity profile, particularly against the progesterone receptor (PR) and androgen receptor (AR), alongside an improved cytochrome P450 (CYP) inhibition profile and enhanced pharmacokinetic properties.[1][2][3][4][5][6] Preclinical data demonstrates its ability to substantially inhibit GR-mediated transcriptional activity, suggesting its potential as a therapeutic candidate for preventing or reversing therapy resistance in cancer.[1][3][4][6] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, the signaling pathways it modulates, and the experimental methodologies used to characterize it.
Core Mechanism of Action: Glucocorticoid Receptor Antagonism
This compound functions as a competitive antagonist of the glucocorticoid receptor.[1][3] The primary mechanism involves this compound binding to the ligand-binding domain (LBD) of the GR, preventing the conformational changes necessary for receptor activation. This inhibition blocks the downstream signaling cascade that is normally initiated by the binding of endogenous glucocorticoids like cortisol.
The classical glucocorticoid signaling pathway begins with the binding of a glucocorticoid agonist to the GR, which resides in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding triggers the dissociation of HSPs, leading to the translocation of the GR into the nucleus. Once in the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This compound disrupts this process by preventing the initial activation and subsequent nuclear translocation of the GR, thus inhibiting the transcription of GR target genes.
Quantitative Data: In Vitro Activity and Selectivity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Glucocorticoid Receptor Antagonist Activity
| Assay Type | Cell Line | Parameter | Value |
| GR Transcriptional Activity | - | IC50 | 29 nM |
Table 2: Selectivity Profile Against Other Steroid Receptors
| Receptor | Assay Type | Cell Line | Parameter | Value |
| Progesterone Receptor (PR) | Agonism | - | EC50 | >2500 nM |
| Androgen Receptor (AR) | Antagonism | CHO-K1 | IC50 | 1135 nM |
Signaling Pathway
The following diagram illustrates the canonical glucocorticoid receptor signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Assays
4.1.1. GR Transcriptional Activity Assay
-
Objective: To determine the potency of this compound in inhibiting glucocorticoid receptor-mediated gene transcription.
-
Methodology:
-
A stable cell line co-transfected with a luciferase reporter gene under the control of a GR-responsive promoter and a constitutively expressed GR is used.
-
Cells are plated in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a constant concentration of a GR agonist (e.g., dexamethasone) and varying concentrations of this compound.
-
Following an incubation period, a luciferase assay reagent is added to the cells.
-
Luminescence, which is proportional to the level of luciferase expression and thus GR transcriptional activity, is measured using a luminometer.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of the GR-mediated transcriptional activity, is calculated from the dose-response curve.
-
4.1.2. PR Agonist and AR Antagonist Assays
-
Objective: To assess the selectivity of this compound by measuring its activity at the progesterone and androgen receptors.
-
Methodology:
-
PR Agonist Assay: A similar luciferase reporter assay is employed, using a cell line expressing the progesterone receptor and a PR-responsive reporter gene. Cells are treated with varying concentrations of this compound alone to determine if it can activate the receptor. The EC50 value, the concentration at which 50% of the maximal response is observed, is determined.
-
AR Antagonist Assay: A cell line (e.g., CHO-K1) expressing the androgen receptor and an AR-responsive reporter gene is used. Cells are treated with a constant concentration of an AR agonist (e.g., dihydrotestosterone) and varying concentrations of this compound. The IC50 value for AR antagonism is then calculated.
-
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in a GR-positive tumor model.
Experimental Workflow Diagram
-
Animal Model: Female immunodeficient mice (e.g., NOD-SCID).
-
Cell Line: HCC1806, a human triple-negative breast cancer cell line known to be GR-positive.
-
Protocol:
-
HCC1806 cells are cultured in appropriate media and harvested during the exponential growth phase.
-
A suspension of HCC1806 cells is subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly. When tumors reach a specified average volume, the mice are randomized into treatment and control groups.
-
The treatment group receives this compound, typically administered orally, at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor volumes and body weights are measured throughout the study to assess efficacy and toxicity.
-
At the end of the study, tumors are excised, and downstream markers of GR transcriptional activity are analyzed to confirm the mechanism of action in vivo.
-
Conclusion
This compound is a highly potent and selective glucocorticoid receptor antagonist. Its mechanism of action is centered on the direct inhibition of GR, leading to a blockade of GR-mediated gene transcription. The in vitro and in vivo data strongly support its development as a potential therapeutic agent, particularly in oncology, where GR signaling has been implicated in treatment resistance. The enhanced selectivity of this compound over other steroid hormone receptors represents a significant improvement over first-generation GR antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. oricpharma.com [oricpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
OP-3633 as a selective glucocorticoid receptor antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
OP-3633 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR) developed through structure-based modifications of mifepristone.[1][2][3][4] It demonstrates enhanced selectivity against the progesterone receptor (PR) and androgen receptor (AR), along with an improved cytochrome P450 inhibition profile and better pharmacokinetic properties compared to its parent compound.[1][2][3][4][5] These characteristics make this compound a promising candidate for clinical evaluation in contexts where GR inhibition is desirable, such as overcoming therapy resistance in cancer.[1][3][4][5] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | Assay Type | Metric | Value |
| Glucocorticoid Receptor (GR) | Antagonist Activity | IC50 | 29 nM[2] |
| Progesterone Receptor (PR) | Agonist Activity | EC50 | > 2500 nM[2] |
| Androgen Receptor (AR) | Antagonist Activity | IC50 | 1135 nM[2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value | Units |
| Half-life (t1/2) | Intravenous | 1 | 2.3 | hours |
| Clearance (CL) | Intravenous | 1 | 1.8 | L/h/kg |
| Volume of Distribution (Vdss) | Intravenous | 1 | 3.9 | L/kg |
| Bioavailability (F) | Oral | 10 | 45 | % |
Data extracted from the primary research publication by Du et al. (2019).
Table 3: Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | Inhibition at 10 µM |
| CYP1A2 | Not specified |
| CYP2C9 | Not specified |
| CYP2D6 | Not specified |
| CYP3A4 | Low |
Qualitative data from the primary research publication by Du et al. (2019), which indicates an improved profile over mifepristone.
Experimental Protocols
1. GR, PR, and AR In Vitro Assays
-
Objective: To determine the potency and selectivity of this compound as a GR antagonist and to assess its off-target effects on PR and AR.
-
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells co-transfected with plasmids encoding the respective full-length human receptors (GR, PR, or AR) and a luciferase reporter gene under the control of a hormone-responsive element.
-
GR Antagonist Assay: Cells were incubated with a fixed concentration of the GR agonist dexamethasone and varying concentrations of this compound.
-
PR Agonist Assay: Cells were incubated with varying concentrations of this compound to assess for any agonist activity.
-
AR Antagonist Assay: Cells were incubated with the AR agonist dihydrotestosterone (DHT) and varying concentrations of this compound.
-
Data Analysis: Luciferase activity was measured as a readout of receptor activation. IC50 (for antagonist activity) and EC50 (for agonist activity) values were calculated from the dose-response curves.
-
2. Pharmacokinetic Studies in Mice
-
Objective: To evaluate the pharmacokinetic properties of this compound following intravenous and oral administration.
-
Methodology:
-
Animals: Male CD-1 mice.
-
Intravenous Administration: this compound was administered as a single bolus dose via the tail vein.
-
Oral Administration: this compound was administered by oral gavage.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life, clearance, volume of distribution, and bioavailability, were calculated using non-compartmental analysis.
-
3. Cytochrome P450 Inhibition Assay
-
Objective: To assess the potential of this compound to inhibit major cytochrome P450 isoforms.
-
Methodology:
-
System: Human liver microsomes.
-
Procedure: this compound was incubated with human liver microsomes and a panel of CYP-specific probe substrates.
-
Analysis: The formation of metabolites of the probe substrates was measured by LC-MS/MS.
-
Data Analysis: The inhibitory effect of this compound on each CYP isoform was determined by comparing the metabolite formation in the presence and absence of the compound.
-
4. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo efficacy of this compound in a GR-positive cancer model.
-
Methodology:
-
Cell Line: HCC1806, a human triple-negative breast cancer cell line with high GR expression.
-
Animals: Immunocompromised mice.
-
Procedure: HCC1806 cells were implanted subcutaneously into the mice. Once tumors were established, mice were treated with this compound or vehicle control.
-
Endpoints: Tumor growth was monitored over time. At the end of the study, tumors were excised and analyzed for biomarkers of GR target gene engagement.
-
Visualizations
Caption: Mechanism of action of this compound as a GR antagonist.
Caption: Experimental workflow for the preclinical characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oricpharma.com [oricpharma.com]
- 5. Targeting Androgen, Thyroid Hormone, and Vitamin A and D Receptors to Treat Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
OP-3633: A Technical Overview of a Novel Glucocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-3633 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR) discovered through structure-based modifications of mifepristone.[1][2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of GR antagonism. This compound demonstrates significantly improved selectivity for the GR over the progesterone receptor (PR) and androgen receptor (AR), coupled with a more favorable cytochrome P450 (CYP) inhibition profile and enhanced pharmacokinetic properties compared to its parent compound, mifepristone.[1][3][4] Preclinical studies in a triple-negative breast cancer (TNBC) xenograft model have shown substantial inhibition of GR-mediated transcriptional activity, highlighting its potential as a therapeutic agent in oncology and other GR-driven pathologies.[2][3]
Introduction
The glucocorticoid receptor is a ubiquitously expressed nuclear receptor that plays a critical role in a wide array of physiological processes, including metabolism, inflammation, and stress response. Dysregulation of GR signaling has been implicated in the pathophysiology of numerous diseases, including metabolic syndromes, psychiatric disorders, and cancer. In oncology, GR activation has been linked to resistance to chemotherapy and targeted therapies in various solid tumors. This has spurred the development of GR antagonists as a promising therapeutic strategy to overcome treatment resistance.
Mifepristone, the first-in-class GR antagonist, has shown clinical activity but is limited by its off-target effects, particularly its strong antagonism of the progesterone receptor and its inhibition of cytochrome P450 enzymes, leading to potential drug-drug interactions. This compound was developed to address these limitations by offering a more selective and safer profile for GR antagonism.
Discovery and Synthesis
The discovery of this compound stemmed from a structure-based drug design program aimed at improving the selectivity and pharmaceutical properties of mifepristone.[1][2][3] A key modification involved the introduction of a methyl group at the C10 position of the steroidal backbone, which was found to significantly impact the binding affinity for the progesterone and androgen receptors.[2][3][5]
A general synthetic scheme for this compound begins with the conversion of adrenosterone to a bis-ketal intermediate.[5] The carbonyl group is then converted to an enol nonaflate, followed by a series of reactions to introduce the desired side chains at the C11 and C17 positions.[5] The final steps involve deprotection and purification to yield this compound.[5]
Mechanism of Action
This compound is a competitive antagonist of the glucocorticoid receptor. It binds to the ligand-binding domain of the GR, preventing the binding of endogenous glucocorticoids like cortisol and synthetic glucocorticoids like dexamethasone. This blockade of ligand binding inhibits the subsequent conformational changes in the receptor that are necessary for its translocation to the nucleus and the regulation of target gene transcription. The primary mechanism of action involves the inhibition of GR-mediated transcriptional activation.
The signaling pathway for GR activation and its inhibition by this compound is depicted below:
Quantitative Data
In Vitro Receptor Binding and Activity
The selectivity of this compound was evaluated in a series of in vitro assays. The following table summarizes the key findings.
| Receptor | Assay Type | Metric | This compound | Mifepristone | Reference |
| Glucocorticoid Receptor (GR) | Antagonist Activity | IC50 | 29 nM | - | [4] |
| Progesterone Receptor (PR) | Agonist Activity | EC50 | >2500 nM | - | [4] |
| Androgen Receptor (AR) | Antagonist Activity | IC50 | 1135 nM | - | [4] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
These data demonstrate that this compound is a potent GR antagonist with significantly reduced activity at the PR and AR compared to mifepristone, indicating a superior selectivity profile.
Cytochrome P450 Inhibition
The potential for drug-drug interactions was assessed by evaluating the inhibitory activity of this compound against key cytochrome P450 enzymes.
| CYP Isoform | Metric | This compound | Mifepristone | Reference |
| CYP3A4 | IC50 | >10 µM | ~3.5 µM | [5][6] |
| CYP2C8 | % Inhibition at 10 µM | Low | High | [5] |
Data for mifepristone is provided for comparative purposes.
This compound exhibits a markedly improved CYP inhibition profile compared to mifepristone, suggesting a lower risk of clinically relevant drug-drug interactions.[5]
Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound were evaluated in preclinical species. While specific values for oral bioavailability, half-life, and clearance are not publicly available, studies have reported that this compound possesses "significantly improved pharmacokinetic properties" compared to mifepristone.[1][3]
In Vivo Efficacy
The antitumor activity of this compound was evaluated in a GR-positive HCC1806 triple-negative breast cancer xenograft model. Treatment with this compound resulted in "substantial inhibition of GR transcriptional activity".[2][3] While specific tumor growth inhibition data is not detailed in the available literature, these findings support the in vivo activity of this compound as a GR antagonist.
Experimental Protocols
Luciferase Reporter Gene Assay for GR Antagonist Activity
This assay is used to determine the potency of compounds in inhibiting GR-mediated gene transcription.
Workflow:
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells, or another suitable cell line, are stably transfected with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of the firefly luciferase gene.
-
Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with a medium containing serial dilutions of this compound or a vehicle control.
-
Agonist Stimulation: After a pre-incubation period with the test compound, a fixed concentration of a GR agonist (e.g., dexamethasone) is added to all wells except for the negative control wells.
-
Incubation: The plates are incubated for a sufficient period (e.g., 18-24 hours) to allow for the expression of the luciferase reporter gene.
-
Lysis: The cells are lysed using a suitable lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: The cell lysates are transferred to an opaque 96-well plate, and a luciferase assay reagent containing the substrate (luciferin) is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of GR-mediated gene transcription. The percentage of inhibition by this compound at each concentration is calculated relative to the dexamethasone-stimulated control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP450 enzymes, which is crucial for predicting drug-drug interactions.
Workflow:
Detailed Methodology:
-
Reagents: Human liver microsomes (HLM) are used as the source of CYP enzymes. A specific probe substrate for each CYP isoform to be tested is selected (e.g., midazolam for CYP3A4, amodiaquine for CYP2C8). An NADPH-regenerating system is required to support the enzymatic reaction.
-
Incubation: A reaction mixture containing HLM, the NADPH-regenerating system, and varying concentrations of this compound (or a positive control inhibitor) in a suitable buffer is prepared.
-
Reaction Initiation: Following a brief pre-incubation period, the reaction is initiated by the addition of the CYP probe substrate.
-
Reaction Termination: The incubation is carried out at 37°C for a specific time, after which the reaction is terminated by the addition of a quenching solvent, such as acetonitrile.
-
Sample Processing: The samples are then centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The amount of metabolite formed from the probe substrate is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to that of the vehicle control. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
Conclusion
This compound is a promising, highly selective glucocorticoid receptor antagonist that has been rationally designed to overcome the limitations of earlier-generation compounds. Its potent GR antagonism, coupled with an improved selectivity and safety profile, makes it an attractive candidate for further development in therapeutic areas where GR signaling is a key driver of disease, particularly in oncology for overcoming therapy resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. oricpharma.com [oricpharma.com]
- 6. Antiprogestin-mediated inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of OP-3633 in Blocking Glucocorticoid Receptor Transcriptional Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-3633 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR), a key regulator of transcription involved in a myriad of physiological processes, including inflammation, metabolism, and cell proliferation. This technical guide provides an in-depth overview of the mechanism by which this compound blocks GR-mediated transcriptional activity. It consolidates quantitative data on its efficacy and selectivity, details the experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating GR antagonism as a therapeutic strategy.
Introduction to Glucocorticoid Receptor Signaling
The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to its endogenous ligand cortisol or synthetic glucocorticoids, translocates to the nucleus. In the nucleus, the GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the activation or repression of gene transcription. This regulation of gene expression mediates the diverse physiological and pharmacological effects of glucocorticoids. Dysregulation of GR signaling is implicated in various diseases, making it a critical target for therapeutic intervention.
This compound: A Potent and Selective GR Antagonist
This compound is a steroidal molecule designed to competitively bind to the GR and inhibit its transcriptional activity. Its efficacy and selectivity have been characterized through a series of in vitro assays.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative metrics for this compound's biological activity.
Table 1: In Vitro Potency of this compound against the Glucocorticoid Receptor
| Parameter | Value (nM) | Assay Type |
| IC50 | 29 | GR Transcriptional Activity Inhibition |
Table 2: Selectivity Profile of this compound
| Receptor | Parameter | Value (nM) |
| Progesterone Receptor (PR) | EC50 (agonism) | > 2500 |
| Androgen Receptor (AR) | IC50 (antagonism) | 1135 |
Data sourced from MedchemExpress and Du X, et al. J Med Chem. 2019.[1]
These data highlight that this compound is a potent inhibitor of GR transcriptional activity with significant selectivity over the progesterone and androgen receptors.[1]
Mechanism of Action: Blocking GR Transcriptional Activity
This compound functions as a competitive antagonist of the glucocorticoid receptor. Its mechanism of action involves binding to the ligand-binding domain of the GR, which prevents the conformational changes necessary for the receptor's activation and subsequent transcriptional regulation of target genes.
Figure 1. Signaling pathway of GR activation and inhibition by this compound.
Experimental Protocols
In Vitro GR Transcriptional Activity Assay (Reporter Gene Assay)
This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of the glucocorticoid receptor.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vector for human GR
-
Reporter plasmid containing a luciferase gene under the control of a GR-responsive promoter (containing GREs)
-
Transfection reagent
-
Dexamethasone (as agonist)
-
This compound (test compound)
-
Cell culture medium and reagents
-
Luminometer
Protocol:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a suitable density.
-
Transfection: Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter expression.
-
Compound Treatment: Treat the cells with a fixed concentration of dexamethasone (agonist) and varying concentrations of this compound. Include appropriate controls (vehicle, dexamethasone alone).
-
Incubation: Incubate the treated cells for 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of GR transcriptional activity for each concentration of this compound and determine the IC50 value.
Figure 2. Experimental workflow for the GR transcriptional activity assay.
In Vivo Xenograft Model: HCC1806 Triple-Negative Breast Cancer
This in vivo model is used to assess the anti-tumor efficacy of this compound in a GR-positive cancer context.
Materials:
-
HCC1806 triple-negative breast cancer cells
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture HCC1806 cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of HCC1806 cells mixed with Matrigel into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (and vehicle control) according to the planned dosing schedule and route.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the efficacy of this compound.
Figure 3. Experimental workflow for the HCC1806 xenograft model.
In Vivo Efficacy of this compound
In the GR-positive HCC1806 triple-negative breast cancer xenograft model, this compound demonstrated substantial inhibition of GR transcriptional activity.[2][3][4] This finding underscores the potential of this compound as a therapeutic agent in cancers where GR signaling plays a role in tumor progression.
Conclusion
This compound is a potent and selective GR antagonist that effectively blocks GR-mediated transcriptional activity. Its in vitro and in vivo profiles suggest its potential as a valuable tool for research and as a candidate for further drug development in GR-dependent pathologies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other GR antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. HCC-1806 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
OP-3633: A Selective Glucocorticoid Receptor Antagonist for Therapeutic Applications
A Technical Whitepaper for Drug Development Professionals
This document provides an in-depth technical guide on OP-3633, a novel steroidal glucocorticoid receptor (GR) antagonist. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and explores its potential therapeutic applications, with a primary focus on oncology.
Core Compound Profile: this compound
This compound is a potent and selective steroidal antagonist of the glucocorticoid receptor.[1] It is a derivative of mifepristone, engineered for enhanced selectivity and improved pharmaceutical properties.[2][3][4] Key structural modifications, such as the addition of a methyl group at the C10 position of the steroid core, significantly increase its selectivity for the GR over the progesterone receptor (PR) and androgen receptor (AR).[2][3][4][5] This heightened selectivity, combined with an improved cytochrome P450 inhibition profile and enhanced pharmacokinetic properties, positions this compound as a promising candidate for clinical development, particularly in contexts where GR inhibition is desired without significant off-target hormonal effects.[1][2][3][4][5][6]
Mechanism of Action: Glucocorticoid Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the glucocorticoid receptor. In normal physiological signaling, glucocorticoids (like cortisol) diffuse into the cell and bind to the GR, which is typically held in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding causes a conformational change, dissociation from the HSPs, and translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), thereby modulating the transcription of target genes.[7][8]
This compound disrupts this pathway by binding to the GR with high affinity, preventing the binding of endogenous glucocorticoids.[8] This action blocks the subsequent translocation to the nucleus and the GR-mediated changes in gene expression. In pathologies where GR signaling is implicated in disease progression or therapeutic resistance, such as certain cancers, this antagonism can restore sensitivity to treatment.[2][3][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oricpharma.com [oricpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GR antagonists and how do they work? [synapse.patsnap.com]
- 9. Glucocorticoid receptor antagonism as a novel therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
OP-3633: A Technical Overview of its Glucocorticoid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-3633 is a potent, selective, steroidal antagonist of the glucocorticoid receptor (GR).[1][2] Developed through the structure-based modification of mifepristone, this compound was engineered for enhanced selectivity against the progesterone receptor (PR) and the androgen receptor (AR), aiming to minimize off-target effects and improve its therapeutic profile.[2][3][4] This technical guide provides an in-depth analysis of this compound's selectivity, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Quantitative Selectivity Profile
The selectivity of this compound for the glucocorticoid receptor over the progesterone and androgen receptors has been quantified through various in vitro assays. The data consistently demonstrates a significantly higher potency for GR antagonism compared to its activity at PR and AR.
| Receptor | Assay Type | Metric | Value (nM) | Reference |
| Glucocorticoid Receptor (GR) | Transcriptional Activity | IC50 | 29 | [1] |
| Progesterone Receptor (PR) | Agonism | EC50 | >2500 | [1] |
| Androgen Receptor (AR) | Antagonism | IC50 | 1135 | [1] |
-
IC50 (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of antagonism.
-
EC50 (Effective Concentration 50): The concentration of a drug that gives a half-maximal response. In this context, a high EC50 for agonism indicates very weak to no agonistic activity.
The data clearly illustrates that this compound is a potent antagonist of the glucocorticoid receptor, with an IC50 value of 29 nM.[1] In contrast, its activity on the progesterone and androgen receptors is substantially weaker. It exhibits very low agonistic activity at the progesterone receptor, with an EC50 greater than 2500 nM, and significantly weaker antagonistic activity at the androgen receptor, with an IC50 of 1135 nM.[1] This separation in potency underscores the enhanced selectivity of this compound.
Experimental Protocols
The determination of this compound's selectivity profile relies on established in vitro methodologies, primarily competitive binding assays and cell-based reporter gene assays.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for GR, PR, and AR.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, which can then be used to calculate the inhibition constant (Ki).
Generalized Protocol:
-
Receptor Preparation: A source of the target receptor is prepared, typically from cell lysates or purified recombinant protein.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]-dexamethasone for GR, [3H]-progesterone for PR, or [3H]-R1881 for AR) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from the resulting dose-response curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]
- 3. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
OP-3633: A Technical Guide to a Selective Glucocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
OP-3633 is a potent and selective steroidal antagonist of the Glucocorticoid Receptor (GR).[1] Developed through structure-based modifications of mifepristone, this compound exhibits enhanced selectivity against the progesterone receptor (PR) and androgen receptor (AR), coupled with an improved cytochrome P450 inhibition profile and superior pharmacokinetic properties when compared to its parent compound.[2][3][4][5][6][7][8][9][10][11] Notably, the addition of a methyl group at the C10 position of the steroidal backbone significantly influences its activity on PR and AR.[2][4][5][6][8][9][10][11] This document provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 2102494-14-2, is a derivative of mifepristone.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2102494-14-2 | [1] |
| Molecular Formula | Not explicitly available in search results | |
| Molecular Weight | Not explicitly available in search results | |
| Solubility | Favorable across all pH levels | [3][6] |
Pharmacological Properties
This compound is characterized by its potent GR antagonism and high selectivity over other steroid receptors.
Table 2: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Value | Reference |
| IC50 | Glucocorticoid Receptor (GR) | 29 nM | [1] |
| IC50 | Androgen Receptor (AR) | 1135 nM | [1] |
| EC50 | Progesterone Receptor (PR) Agonism | > 2500 nM | [1] |
Mechanism of Action: Glucocorticoid Receptor Antagonism
This compound functions as a competitive antagonist of the Glucocorticoid Receptor. Upon binding of an agonist like cortisol, the GR translocates to the nucleus, binds to Glucocorticoid Response Elements (GREs) on DNA, and recruits co-activators to initiate the transcription of target genes. This compound, by binding to the GR, prevents this agonist-induced conformational change, thereby inhibiting the recruitment of co-activators and subsequent gene transcription. This antagonistic action has been demonstrated through the substantial inhibition of GR transcriptional activity.[2][3][4][5][6][8][9][10][11][12]
Caption: Mechanism of this compound as a GR Antagonist.
Synthesis Overview
The synthesis of this compound is achieved through a modified known synthetic route starting from adrenosterone. A key step involves the conversion of adrenosterone to a bis-ketal intermediate. Subsequent steps lead to the formation of the final compound, this compound.[3][6]
Caption: Simplified Synthetic Pathway for this compound.
Experimental Protocols
In Vitro Glucocorticoid Receptor Antagonist Assay
This protocol outlines a method to determine the antagonistic activity of a test compound on the Glucocorticoid Receptor using a cell-based reporter assay.
Materials:
-
Human GR-expressing reporter cell line
-
Cell culture medium and supplements
-
Dexamethasone (agonist)
-
Test compound (e.g., this compound)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Plating: Seed the GR reporter cells in a 96-well plate at a predetermined density and incubate for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound and a fixed, sub-maximal concentration (e.g., EC80) of dexamethasone in the appropriate assay buffer.
-
Treatment: Add the prepared dexamethasone and test compound solutions to the respective wells of the cell plate. Include controls for basal activity (vehicle only) and maximal activation (dexamethasone only).
-
Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percent inhibition of the dexamethasone-induced luciferase activity for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for GR Antagonist Reporter Assay.
In Vivo HCC1806 Triple-Negative Breast Cancer Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a human triple-negative breast cancer xenograft model.
Materials:
-
HCC1806 triple-negative breast cancer cell line
-
Immunocompromised mice (e.g., athymic nu/nu)
-
Matrigel
-
Test compound (this compound) formulation
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Cell Preparation: Culture HCC1806 cells under standard conditions. Harvest and resuspend the cells in a mixture with Matrigel.
-
Tumor Implantation: Subcutaneously inject the HCC1806 cell suspension into the flank or mammary fat pad of the immunocompromised mice.[13]
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the test compound (this compound) and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the test compound.
Conclusion
This compound is a promising glucocorticoid receptor antagonist with a desirable pharmacological profile, including high potency, selectivity, and favorable pharmacokinetic properties.[2][3][4][5][6][7][8][9][10][11] Its demonstrated activity in a preclinical model of triple-negative breast cancer suggests its potential for further clinical investigation in the context of therapy resistance and other GR-mediated diseases.[2][3][4][5][6][8][9][10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. altogenlabs.com [altogenlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. HCC-1806 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. oricpharma.com [oricpharma.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. Novel Model for Basaloid Triple-negative Breast Cancer: Behavior In Vivo and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Molecular Subtypes of Triple-Negative Breast Cancer Critically Rely on Androgen Receptor and Respond to Enzalutamide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
OP-3633: A Refined Mifepristone Derivative with Enhanced Glucocorticoid Receptor Antagonism
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
OP-3633 is a novel steroidal molecule derived from mifepristone through strategic structure-based modifications. This next-generation compound demonstrates a significantly improved selectivity profile, functioning as a potent antagonist of the glucocorticoid receptor (GR) while exhibiting markedly reduced activity at the progesterone receptor (PR) and androgen receptor (AR). This enhanced selectivity, coupled with an improved cytochrome P450 (CYP450) inhibition profile and superior pharmacokinetic properties compared to its parent compound, mifepristone, positions this compound as a promising therapeutic candidate. This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, comparative receptor activity, preclinical pharmacokinetic data, and evidence of in vivo efficacy, offering a valuable resource for researchers in oncology and related fields.
Introduction: The Evolution from Mifepristone
Mifepristone (also known as RU-486) is a well-established synthetic steroid that acts as a potent antagonist at both the progesterone and glucocorticoid receptors.[1][2] Its utility in terminating early pregnancy is primarily attributed to its anti-progestogenic effects, which lead to the breakdown of the uterine lining.[3] At higher doses, mifepristone's antagonism of the glucocorticoid receptor has been explored for treating conditions like Cushing's syndrome.[3][4] However, the clinical application of mifepristone can be complicated by its activity at multiple steroid hormone receptors, potentially leading to off-target effects.
The development of this compound was driven by the need for a more selective glucocorticoid receptor antagonist. Through a structure-based drug design approach, modifications were made to the mifepristone scaffold to enhance its affinity and antagonist activity at the GR while minimizing its interaction with PR and AR.[5][6] This refinement has resulted in a compound with a more targeted mechanism of action, potentially offering a better safety and efficacy profile in therapeutic areas where specific GR antagonism is desired, such as in overcoming therapy resistance in certain cancers.[5][6]
Mechanism of Action: Targeting the Glucocorticoid Receptor
This compound exerts its pharmacological effects primarily through competitive antagonism of the glucocorticoid receptor. The binding of this compound to GR prevents the receptor's interaction with endogenous glucocorticoids, such as cortisol. This, in turn, inhibits the downstream signaling pathways that are typically activated by glucocorticoids.
Glucocorticoid Receptor Signaling Pathway
The glucocorticoid receptor is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm as part of a multiprotein complex. Upon binding to a glucocorticoid agonist, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, it can either homodimerize and bind to glucocorticoid response elements (GREs) in the promoter regions of target genes to activate their transcription (transactivation), or it can interact with other transcription factors to repress the expression of pro-inflammatory genes (transrepression).
Progesterone Receptor Signaling Pathway
Mifepristone is a potent antagonist of the progesterone receptor. Progesterone binding to its receptor initiates a signaling cascade crucial for the maintenance of pregnancy and other reproductive functions. This compound has been designed to have minimal interaction with the progesterone receptor.
Comparative Receptor Activity
The enhanced selectivity of this compound is evident in its differential activity at the glucocorticoid, progesterone, and androgen receptors compared to mifepristone.
| Compound | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Androgen Receptor (AR) |
| This compound | IC50: 29 nM (Antagonist)[1] | EC50: >2500 nM (Agonism)[1] | IC50: 1135 nM (Antagonist)[1] |
| Mifepristone | Potent Antagonist[1][2] | Potent Antagonist[1][2] | Antiandrogenic effects noted[7] |
| Table 1: Comparative In Vitro Receptor Activity. |
Preclinical Pharmacokinetics
Preclinical studies have demonstrated that this compound possesses significantly improved pharmacokinetic properties compared to mifepristone.[5][6]
| Parameter | This compound | Mifepristone |
| Species | Preclinical models | Rat |
| Oral Bioavailability | Data suggests improvement over mifepristone | ~75% (absorption), but variable systemic bioavailability[8] |
| Plasma Clearance | Data suggests improvement over mifepristone | 2.7 L/hr/kg[8] |
| Half-life (t1/2) | Data suggests improvement over mifepristone | ~1 hr (terminal phase)[8] |
| CYP450 Inhibition | Improved profile[5][6] | Metabolized by CYP3A4[9] |
| Table 2: Comparative Preclinical Pharmacokinetic Parameters. |
In Vivo Efficacy: Preclinical Xenograft Model
The therapeutic potential of this compound as a GR antagonist has been evaluated in a preclinical cancer model. Specifically, its ability to inhibit GR transcriptional activity was demonstrated in a triple-negative breast cancer (TNBC) xenograft model using the GR-positive HCC1806 cell line.[5][6]
Experimental Protocol: HCC1806 Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in a GR-positive triple-negative breast cancer xenograft model.
Cell Line: HCC1806 human triple-negative breast cancer cells.
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
Procedure:
-
Cell Culture: HCC1806 cells are cultured under standard conditions.
-
Tumor Implantation: A suspension of HCC1806 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment: Once tumors reach a specified volume, animals are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle control.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumor growth inhibition is calculated.
While specific quantitative results from the this compound study are proprietary, the published research indicates that this compound demonstrated substantial inhibition of GR transcriptional activity in this in vivo model.[6]
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective glucocorticoid receptor antagonists. Its refined pharmacological profile, characterized by potent GR antagonism and minimal off-target effects at the progesterone and androgen receptors, makes it a highly attractive candidate for clinical development. The improved pharmacokinetic properties and demonstrated in vivo activity of this compound in a preclinical cancer model underscore its potential as a therapeutic agent, particularly in oncology, where GR signaling can contribute to treatment resistance. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in various disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 7. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
understanding the pharmacodynamics of OP-3633
An In-depth Technical Guide on the Pharmacodynamics of OP-3633
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the pharmacodynamics of this compound, a potent and selective steroidal antagonist of the glucocorticoid receptor (GR). The information is compiled from publicly available preclinical data.
Introduction
This compound is a novel, orally bioavailable, small molecule designed as a selective antagonist of the glucocorticoid receptor. It was developed through a structure-based modification of mifepristone with the goal of enhancing its selectivity against the progesterone receptor (PR) and the androgen receptor (AR).[1][2][3][4][5] This increased selectivity is intended to minimize off-target hormonal side effects. This compound has demonstrated significant inhibition of GR transcriptional activity in preclinical models and is being investigated for its potential therapeutic role in preventing or reversing therapy resistance in cancer.[1][3][5]
Mechanism of Action
This compound exerts its pharmacological effect by competitively binding to the glucocorticoid receptor, thereby blocking the binding of endogenous glucocorticoids such as cortisol. This antagonism prevents the conformational changes required for receptor activation and subsequent translocation to the nucleus, ultimately inhibiting the transcription of GR target genes.
Glucocorticoid Receptor Signaling Pathway
The GR, a member of the nuclear receptor superfamily, is primarily located in the cytoplasm in an inactive complex with chaperone proteins. Upon ligand binding, the receptor dissociates from the chaperone proteins and translocates to the nucleus. In the nucleus, it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Glucocorticoid receptor signaling pathway and antagonism by this compound.
Quantitative Pharmacodynamic Data
The following table summarizes the known pharmacodynamic properties of this compound. Note: Specific Ki and IC50 values from the primary literature are not available in the provided search results; therefore, the table reflects the qualitative descriptions found.
| Target Receptor | Parameter | Value for this compound | Reference Compound (Mifepristone) |
| Glucocorticoid Receptor (GR) | Binding Affinity (Ki) | Potent Antagonist | Potent Antagonist |
| Functional Activity | Substantial inhibition of GR transcriptional activity | GR Antagonist | |
| Progesterone Receptor (PR) | Selectivity vs. GR | Increased | Lower |
| Androgen Receptor (AR) | Selectivity vs. GR | Increased | Lower |
| Cytochrome P450 | Inhibition Profile | Improved | Higher Inhibition |
| In Vivo Efficacy | Tumor Growth Inhibition | Demonstrated in HCC1806 xenograft model | - |
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not publicly available. The following sections describe general methodologies that are representative of the types of experiments used to characterize a novel GR antagonist.
In Vitro Receptor Binding and Functional Assays
These assays are crucial for determining the potency and selectivity of a compound.
4.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for GR, PR, and AR.
-
Methodology: Competitive binding assays are performed using cell lysates or purified receptors and specific radioligands (e.g., [3H]-dexamethasone for GR). The ability of increasing concentrations of this compound to displace the radioligand is measured, and the IC50 is calculated and converted to a Ki value.
4.1.2. GR Transcriptional Activity Assay
-
Objective: To assess the functional antagonist activity of this compound.
-
Methodology: A cell line expressing GR is transfected with a reporter gene (e.g., luciferase) under the control of a GRE-containing promoter. Cells are treated with a GR agonist (e.g., dexamethasone) in the presence of varying concentrations of this compound. The inhibition of luciferase activity is measured to determine the IC50 of this compound.
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant in vivo model.
-
Model: The HCC1806 triple-negative breast cancer xenograft model was used for this compound.[1][3][5]
-
Methodology:
-
Cell Implantation: HCC1806 cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to establish to a predetermined size.
-
Treatment: Mice are randomized to receive vehicle control or this compound at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are monitored throughout the study.
-
Experimental Workflow
The general workflow for characterizing a novel GR antagonist like this compound is depicted below.
Caption: A representative experimental workflow for the development of this compound.
Conclusion
This compound is a potent and selective glucocorticoid receptor antagonist that has demonstrated promising preclinical activity. Its improved selectivity profile over mifepristone suggests the potential for a better therapeutic window. The inhibition of GR transcriptional activity and in vivo anti-tumor effects in a triple-negative breast cancer model highlight its potential as a therapeutic agent in oncology and other GR-mediated diseases. Further clinical investigation is required to establish its safety and efficacy in human subjects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for OP-3633 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-3633 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR).[1][2] It is a derivative of mifepristone with enhanced selectivity against the progesterone receptor (PR) and androgen receptor (AR).[3] These characteristics make this compound a valuable tool for investigating the role of GR signaling in various physiological and pathological processes, particularly in cancer biology. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound functions as a competitive antagonist of the glucocorticoid receptor. In the absence of a ligand, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an agonist (like dexamethasone), the GR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[4] In the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This compound competitively binds to the GR, preventing the conformational changes required for dissociation from HSPs and subsequent nuclear translocation and transcriptional activation.[5] This blockade of GR signaling can inhibit pro-survival pathways and potentiate the effects of chemotherapeutic agents in GR-positive cancer cells.[6]
Data Presentation
The following tables summarize the in vitro activity of this compound from published studies.
| Receptor Target | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Glucocorticoid Receptor (GR) | Transcriptional Reporter Assay | CHO-K1 | IC50 | 16 | [1] |
| Glucocorticoid Receptor (GR) | Not specified | Not specified | IC50 | 29 | [2] |
| Progesterone Receptor (PR) | Agonist Assay | Not specified | EC50 | >2500 | [2] |
| Androgen Receptor (AR) | Antagonist Assay | LNCaP | IC50 | 1135 | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Reagent: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 445.64 g/mol , dissolve 4.46 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term use.
-
Cell Culture and Handling
The human triple-negative breast cancer (TNBC) cell line HCC1806 is a relevant model for studying the effects of this compound, as it is GR-positive.
-
Cell Line: HCC1806 (ATCC® CRL-2335™)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
GR Transcriptional Reporter Assay
This assay measures the ability of this compound to inhibit GR-mediated gene transcription.
-
Materials:
-
CHO-K1 or other suitable host cells.
-
A reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).
-
A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
GR agonist (e.g., dexamethasone).
-
This compound.
-
Luciferase assay reagent.
-
-
Protocol:
-
Day 1: Cell Seeding and Transfection
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Co-transfect the cells with the GRE-reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Day 2: Compound Treatment
-
Remove the transfection medium and replace it with fresh culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
Add a fixed concentration of a GR agonist (e.g., 10 nM dexamethasone) to the wells. Include appropriate controls (vehicle control, agonist-only control).
-
Incubate for 18-24 hours.
-
-
Day 3: Luciferase Assay
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the GRE-reporter luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
-
Cell Viability/Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
HCC1806 cells.
-
This compound.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
-
Protocol:
-
Day 1: Cell Seeding
-
Seed HCC1806 cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Allow the cells to attach overnight.
-
-
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Day 5: Cell Viability Measurement
-
Measure cell viability using the chosen reagent according to the manufacturer's protocol. For MTT, this involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals. For CellTiter-Glo®, the reagent is added directly to the wells to measure ATP levels.
-
Read the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value, if applicable.
-
-
Visualizations
Caption: Mechanism of this compound as a Glucocorticoid Receptor Antagonist.
Caption: Workflow for a Glucocorticoid Receptor Transcriptional Reporter Assay.
References
OP-3633: A Potent and Selective Glucocorticoid Receptor Antagonist for In Vitro Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the in vitro characterization of OP-3633, a potent and selective steroidal antagonist of the glucocorticoid receptor (GR). The provided methodologies are essential for researchers investigating GR signaling and for the development of novel GR-targeted therapeutics.
Introduction
The glucocorticoid receptor is a ligand-activated transcription factor that plays a critical role in a wide range of physiological processes, including metabolism, inflammation, and immune function. Dysregulation of GR signaling is implicated in various diseases, making it a key target for therapeutic intervention. This compound is a steroidal antagonist designed for high potency and selectivity for the GR, minimizing off-target effects on other steroid receptors such as the progesterone receptor (PR) and the androgen receptor (AR).[1][2][3][4] This document outlines a standard in vitro assay for quantifying the antagonistic activity of this compound.
Data Presentation
The inhibitory activity of this compound on the glucocorticoid receptor and its selectivity over other nuclear receptors are summarized below. This data highlights the compound's potency and specificity.
| Compound | Target | Assay Type | Cell Line | Endpoint | Potency (IC50/EC50) |
| This compound | Glucocorticoid Receptor (GR) | Transcriptional Activity | - | IC50 | 29 nM[1] |
| This compound | Androgen Receptor (AR) | Antagonism | CHO-K1 | IC50 | 1135 nM[1] |
| This compound | Progesterone Receptor (PR) | Agonism | - | EC50 | >2500 nM[1] |
Signaling Pathway and Mechanism of Action
Glucocorticoids, such as cortisol or the synthetic agonist dexamethasone, diffuse across the cell membrane and bind to the GR, which resides in the cytoplasm in a complex with heat shock proteins. Ligand binding induces a conformational change, leading to the dissociation of the heat shock proteins and the translocation of the GR into the nucleus. In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound acts as a competitive antagonist by binding to the same ligand-binding domain on the GR as agonists. However, this binding does not induce the necessary conformational changes for receptor activation and subsequent transcriptional regulation. By occupying the binding site, this compound prevents the binding of endogenous or synthetic glucocorticoids, thus inhibiting GR-mediated gene expression.
Experimental Protocols
A widely used method to determine the in vitro antagonism of the glucocorticoid receptor is the luciferase reporter gene assay. This assay measures the ability of a compound to inhibit the GR-mediated expression of a luciferase reporter gene in response to a GR agonist.
Glucocorticoid Receptor Antagonist Luciferase Reporter Assay
Objective: To quantify the dose-dependent inhibition of dexamethasone-induced GR activity by this compound.
Materials:
-
Cell Line: A human cell line stably expressing the human glucocorticoid receptor and a luciferase reporter gene under the control of a GRE-containing promoter (e.g., A549-GRE-luc or a similar commercially available reporter cell line).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
GR Agonist: Dexamethasone, dissolved in DMSO to create a stock solution.
-
Assay Plate: 96-well, white, clear-bottom tissue culture plates.
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
-
Multichannel pipette
-
Procedure:
Day 1: Cell Seeding
-
Culture the reporter cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range would be from 1 nM to 10 µM.
-
Prepare a solution of dexamethasone in serum-free DMEM at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration needs to be predetermined for the specific cell line but is often in the range of 1-10 nM.
-
Aspirate the culture medium from the wells.
-
Add 50 µL of the this compound serial dilutions to the respective wells.
-
Immediately add 50 µL of the dexamethasone solution to all wells except the vehicle control wells.
-
Include the following controls on the plate:
-
Vehicle Control: Cells treated with serum-free DMEM containing the same final concentration of DMSO as the test wells.
-
Agonist Control: Cells treated with dexamethasone only.
-
Antagonist Control: Cells treated with a known GR antagonist (e.g., mifepristone) and dexamethasone.
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Luciferase Assay
-
Allow the 96-well plate and the luciferase assay reagent to equilibrate to room temperature.
-
Aspirate the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the average luminescence of the vehicle control wells from all other readings to correct for background.
-
Normalize the data by expressing the luminescence in each well as a percentage of the agonist control (dexamethasone only), which is set to 100% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of this compound.
Conclusion
References
Application Notes and Protocols for OP-3633 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-3633 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR).[1][2][3] It has demonstrated significant preclinical activity, particularly in models of triple-negative breast cancer (TNBC). This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models, based on available preclinical data and established methodologies for similar compounds. The primary focus is on the GR-positive HCC1806 TNBC cell line, in which this compound has been shown to inhibit GR transcriptional activity.[1][2][3]
Mechanism of Action: Glucocorticoid Receptor Antagonism
The glucocorticoid receptor is a nuclear hormone receptor that, when activated by ligands such as cortisol, can promote cancer cell survival and resistance to chemotherapy. In certain cancers, like triple-negative breast cancer, GR activation can drive anti-apoptotic signaling pathways. This compound acts as a competitive antagonist at the GR, blocking the binding of endogenous glucocorticoids and thereby inhibiting the transcription of GR target genes. This action is hypothesized to reduce tumor cell survival and potentially re-sensitize cancer cells to cytotoxic therapies.
References
Application Notes and Protocols for Studying Therapy Resistance in Cancer Cells
Note: Initial research indicates that OP-3633 is a glucocorticoid receptor (GR) antagonist, not a MALT1 inhibitor.[1][2][3][4][5] This document will first address the role of GR antagonism in therapy resistance, with reference to compounds like this compound. Subsequently, as the core interest appears to be in novel mechanisms of therapy resistance, this guide will provide detailed application notes and protocols for studying a key pathway in this area: the MALT1 signaling pathway, using a representative MALT1 inhibitor as a model.
Part 1: Glucocorticoid Receptor (GR) Antagonism and Therapy Resistance
The glucocorticoid receptor (GR) has been identified as a significant factor in the development of therapy resistance in various cancers.[1] Upregulation of GR has been observed in response to some cancer treatments, and its activation can promote pro-survival pathways, thereby diminishing the efficacy of cytotoxic therapies.[6][7]
This compound is a potent and selective steroidal GR antagonist.[2][3][5] It has demonstrated the ability to inhibit GR transcriptional activity and is being investigated for its potential to reverse or prevent therapy resistance.[2][4][5] The mechanism of action involves blocking the GR, which in turn can prevent the activation of downstream survival signals, potentially re-sensitizing cancer cells to chemotherapy.[1] For instance, GR antagonists have been shown to restore sensitivity to taxanes and platinum agents in preclinical models.[7]
Part 2: Studying Therapy Resistance with a MALT1 Inhibitor
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for the survival and proliferation of certain cancer cells.[8][9][10] MALT1 possesses both scaffolding and protease functions that contribute to NF-κB activation.[9][10][11] Aberrant MALT1 activity is particularly prominent in certain lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), and is associated with chemoresistance.[12][13] Small molecule inhibitors of MALT1 have been developed to block its protease activity, thereby inhibiting the downstream NF-κB signaling and inducing cancer cell death.[13][14][15][16]
MALT1 Signaling Pathway
The diagram below illustrates the role of MALT1 in the CBM (CARD11-BCL10-MALT1) complex and its subsequent activation of NF-κB.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Experimental Protocols
The following protocols are designed to assess the efficacy of a MALT1 inhibitor in overcoming therapy resistance in cancer cell lines.
Experimental Workflow
Caption: Workflow for studying a MALT1 inhibitor.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., TMD8, OCI-Ly3 - ABC-DLBCL lines)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MALT1 inhibitor (e.g., MI-2)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the MALT1 inhibitor and/or chemotherapeutic agent.
-
Treat the cells with the compounds, including vehicle-only controls.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.
Materials:
-
Treated and untreated cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells after 24-48 hours of treatment.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis
This technique is used to detect changes in protein levels and cleavage of MALT1 substrates.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-RelB, anti-A20, anti-p-IκBα, anti-IκBα, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values of MALT1 Inhibitor in Cancer Cell Lines
| Cell Line | MALT1 Inhibitor IC50 (µM) | Chemotherapeutic Agent IC50 (µM) | Combination Index (CI) |
| TMD8 | Value | Value | Value |
| OCI-Ly3 | Value | Value | Value |
| Resistant Line | Value | Value | Value |
| Sensitive Line | Value | Value | Value |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 2: Percentage of Apoptotic Cells after Treatment
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | Value | Value |
| MALT1 Inhibitor | Value | Value |
| Chemotherapeutic Agent | Value | Value |
| Combination | Value | Value |
Table 3: Relative Protein Expression/Cleavage
| Protein | Vehicle Control | MALT1 Inhibitor | Chemotherapeutic Agent | Combination |
| Cleaved RelB | 1.0 | Value | Value | Value |
| p-IκBα | 1.0 | Value | Value | Value |
| Cleaved PARP | 1.0 | Value | Value | Value |
| *Values are normalized to a loading control (e.g., β-actin) and expressed relative to the vehicle control. |
These protocols and data presentation formats provide a comprehensive framework for researchers to investigate the role of specific inhibitors, such as those targeting MALT1, in overcoming therapy resistance in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]
- 4. Item - Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glucocorticoid receptor activity contributes to resistance to androgen-targeted therapy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. The Paracaspase MALT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function and targeting of MALT1 paracaspase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Aggressive Blood Cancer: Contribution of Enzyme MALT1 Uncovered [helmholtz-munich.de]
- 13. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]
- 16. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols for In Vivo Studies of OP-3633
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-3633 is a potent and highly selective steroidal antagonist of the glucocorticoid receptor (GR).[1] It demonstrates enhanced selectivity against the progesterone receptor (PR) and androgen receptor (AR) compared to first-generation GR antagonists like mifepristone.[1][2][3][4] Furthermore, this compound possesses an improved cytochrome P450 inhibition profile and superior pharmacokinetic properties.[1][2][3][4][5] Preclinical data has shown that this compound can substantially inhibit the transcriptional activity of GR in a triple-negative breast cancer (TNBC) xenograft model, highlighting its potential as a therapeutic candidate for GR-dependent malignancies.[2][3][4][5][6]
These application notes provide detailed experimental designs and protocols for the in vivo evaluation of this compound in a relevant cancer model. The focus is on a xenograft study using the GR-positive HCC1806 TNBC cell line, a model in which this compound has shown activity.[2][3][5]
Mechanism of Action and Signaling Pathway
The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to glucocorticoids such as cortisol, translocates to the nucleus. In the nucleus, it modulates the expression of a wide array of genes that regulate processes like cell growth, apoptosis, and inflammation.[4] In some cancers, the activation of GR can promote tumor cell survival and confer resistance to chemotherapy.[5][7][8]
This compound acts as a competitive antagonist at the GR, preventing the binding of endogenous glucocorticoids. This inhibition blocks the downstream signaling cascade that would otherwise be initiated by GR activation. The intended therapeutic effect is to sensitize cancer cells to apoptosis and overcome resistance to cytotoxic agents.
References
- 1. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCC-1806 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Glucocorticoid receptor antagonism as a novel therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of a glucocorticoid receptor (GR) activity signature using selective GR antagonism in ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing OP-3633 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
OP-3633 is a potent and selective steroidal antagonist of the Glucocorticoid Receptor (GR), a ligand-activated transcription factor that plays a critical role in various physiological processes, including metabolism, inflammation, and immune response.[1][2] As a member of the nuclear receptor superfamily, GR modulates the transcription of target genes upon binding to its ligand.[3] Dysregulation of GR signaling is implicated in numerous diseases, making it a key target for therapeutic intervention. This compound has demonstrated significant potential in preclinical studies, particularly in overcoming therapy resistance in cancer.[2][4][5]
These application notes provide detailed methodologies for assessing the binding affinity and functional antagonism of this compound for the human Glucocorticoid Receptor. The protocols described herein are essential for researchers aiming to characterize the interaction of this compound and other potential ligands with GR.
Quantitative Data Summary
The binding affinity and functional activity of this compound have been quantified against the Glucocorticoid Receptor (GR), as well as the Progesterone Receptor (PR) and Androgen Receptor (AR) to determine its selectivity. The data is summarized in the table below.
| Target | Assay Type | Metric | Value | Reference |
| Glucocorticoid Receptor (GR) | Biochemical | IC50 | 29 nM | [1] |
| Progesterone Receptor (PR) | Cellular | EC50 | > 2500 nM | [1] |
| Androgen Receptor (AR) | Cellular | IC50 | 1135 nM | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. EC50: The half maximal effective concentration, referring to the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Glucocorticoid Receptor Signaling Pathway
The binding of an agonist to the Glucocorticoid Receptor initiates a signaling cascade that leads to the regulation of gene expression. In its inactive state, GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, GR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. Antagonists like this compound bind to GR but do not induce the conformational changes necessary for transcriptional activation, thereby blocking the action of endogenous or synthetic glucocorticoids.
Figure 1. Glucocorticoid Receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Protocol 1: In Vitro Glucocorticoid Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for the human Glucocorticoid Receptor. The assay measures the ability of the test compound to displace a radiolabeled GR ligand.
Figure 2. Workflow for the in vitro GR competitive binding assay.
-
GR Protein: Purified human Glucocorticoid Receptor.
-
Radiolabeled Ligand: e.g., [3H]-dexamethasone.
-
Test Compound: this compound.
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate additives.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 10-11 M to 10-5 M.
-
Reaction Mixture Preparation: In a 96-well plate, combine the purified GR protein, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound. Include controls for total binding (radioligand and GR only) and non-specific binding (radioligand, GR, and a saturating concentration of an unlabeled known GR ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for this compound.
-
Protocol 2: Glucocorticoid Receptor Antagonist Functional Assay (MMTV-Luciferase Reporter Assay)
This cell-based assay evaluates the ability of this compound to antagonize the transcriptional activity of the Glucocorticoid Receptor induced by a known agonist, such as dexamethasone. The assay utilizes a reporter gene system where the expression of luciferase is under the control of a GR-responsive promoter (MMTV).
Figure 3. Workflow for the GR antagonist functional assay.
-
Cell Line: A suitable mammalian cell line with low endogenous GR expression (e.g., HEK293 or CHO-K1).
-
Plasmids:
-
Transfection Reagent.
-
Cell Culture Media and Supplements.
-
Dexamethasone (GR agonist).
-
Test Compound: this compound.
-
Luciferase Assay Reagent.
-
Luminometer.
-
Cell Transfection:
-
Co-transfect the cells with the hGR expression plasmid, the MMTV-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
After transfection, seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with a fixed, sub-maximal concentration of dexamethasone (e.g., EC80) and the varying concentrations of this compound.
-
Include controls for basal activity (vehicle only), maximal activation (dexamethasone only), and a positive control antagonist if available.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the firefly luciferase activity (from the MMTV reporter) and the Renilla luciferase activity (for normalization) using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the percent inhibition of dexamethasone-induced activity for each concentration of this compound.
-
Plot the percent inhibition as a function of the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for characterizing the binding affinity and functional antagonism of this compound for the Glucocorticoid Receptor. The in vitro competitive binding assay offers a direct measure of the compound's affinity for the receptor, while the cell-based reporter gene assay confirms its antagonistic activity in a cellular context. These assays are fundamental tools for the preclinical evaluation of this compound and other potential GR modulators in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]
- 5. Item - Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - American Chemical Society - Figshare [acs.figshare.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pGL4.36[luc2P/MMTV/Hygro] Vector Protocol [promega.sg]
Detailed Synthesis and Purification Protocols for OP-3633 Unavailable in Public Domain
Detailed, step-by-step application notes and protocols for the synthesis and purification of OP-3633, a potent and selective steroidal glucocorticoid receptor (GR) antagonist, are not publicly available. This information is likely proprietary to its developers.
This compound is a derivative of mifepristone, developed through structure-based modifications.[1][2][3] Research indicates that the synthesis involves a multi-step chemical process starting from adrenosterone.[4][5] A key modification in its structure is the addition of a methyl group at the C10 position of the steroid, which significantly impacts its activity on the progesterone receptor (PR) and androgen receptor (AR).[1][2][3]
While a high-level overview of the synthetic route is mentioned in the scientific literature, the specific reaction conditions, reagents, purification methods, and analytical characterization data required for replication are not disclosed.[4][5] The available literature focuses on the discovery, mechanism of action, and pharmacological properties of this compound rather than its detailed chemical synthesis.
Pharmacological Profile of this compound
This compound has been identified as a promising GR antagonist for clinically evaluating the impact of GR inhibition in preventing or reversing therapy resistance in cancer.[1][2][3][6] It demonstrates increased selectivity against the progesterone and androgen receptors compared to its parent compound, mifepristone.[1][2][3]
| Target | Activity | IC50 / EC50 |
| Glucocorticoid Receptor (GR) | Antagonist | IC50 = 29 nM[7] |
| Progesterone Receptor (PR) | Low Agonism | EC50 > 2500 nM[7] |
| Androgen Receptor (AR) | Antagonism | IC50 = 1135 nM[7] |
This compound has also shown an improved cytochrome P450 inhibition profile and significantly enhanced pharmacokinetic properties.[1][3][8] In preclinical studies using a triple-negative breast cancer xenograft model, it demonstrated substantial inhibition of GR transcriptional activity.[1][2][6][9]
Mechanism of Action
As a glucocorticoid receptor antagonist, this compound functions by blocking the action of glucocorticoids like cortisol. Upon ligand binding, the glucocorticoid receptor translocates to the nucleus and regulates the transcription of a wide array of genes involved in metabolism, cell growth, and inflammation.[4] By inhibiting this process, this compound can counteract the effects of GR signaling, which has been implicated in various diseases, including cancer.[4] The mechanism of progesterone antagonists, to which this compound is related, involves inhibiting the activation of the progesterone receptor by competing for DNA binding and recruiting corepressors to target gene promoters.[10]
Due to the proprietary nature of drug development, the detailed chemical synthesis and purification protocols for compounds like this compound are typically not released into the public domain. Researchers interested in working with this compound would likely need to obtain it from the patent holder or a licensed chemical supplier.
References
- 1. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]
- 4. oricpharma.com [oricpharma.com]
- 5. Merging Natural Product Structures with Pharmaceutical Leads: Unnatural Enantiomers of Estranes as Glucocorticoid Receptor Modulators that Suppress TNF-α and IL-6 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Item - Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - American Chemical Society - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting OP-3633 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OP-3633, a potent and selective steroidal glucocorticoid receptor (GR) antagonist.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
Researchers may encounter solubility challenges with this compound in aqueous solutions due to its hydrophobic steroidal structure. The following guide provides a systematic approach to addressing these issues.
Problem: Precipitate forms when preparing aqueous solutions of this compound.
Initial Assessment:
-
Visual Inspection: Observe the solution for any visible particles, cloudiness, or film.
-
Microscopic Examination: If unsure, examine a small aliquot under a microscope to confirm the presence of precipitate.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Ensure the DMSO is anhydrous (reagent grade) to prevent hydrolysis of the compound.
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What should I do?
A2: This is a common issue when working with hydrophobic compounds. Here are several steps you can take to prevent precipitation:
-
Intermediate Dilution: First, dilute your high-concentration DMSO stock to a lower concentration (e.g., 10x or 100x of the final desired concentration) in DMSO.
-
Gradual Addition: Add the intermediate DMSO stock solution dropwise to your pre-warmed (37°C) aqueous buffer or cell culture medium while gently vortexing or stirring. This avoids localized high concentrations of the compound that can lead to precipitation.
-
Co-solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always verify the DMSO tolerance of your specific cell line, as concentrations above 0.5% can be toxic.
-
Warm the Aqueous Solution: Pre-warming your buffer or media to 37°C can help improve the solubility of this compound.
Q3: What is the maximum soluble concentration of this compound in aqueous media?
A3: The exact maximum soluble concentration of this compound in various aqueous buffers has not been extensively published. It is recommended to experimentally determine the maximum soluble concentration in your specific medium and under your experimental conditions. A suggested protocol for determining this is provided below.
Q4: Can I use other organic solvents to prepare my stock solution?
A4: While other polar aprotic solvents like ethanol or acetone might be used, DMSO is generally preferred for its high solvating power and compatibility with many biological assays at low final concentrations. If using an alternative solvent, it is crucial to determine its compatibility with your experimental system and its potential for cytotoxicity.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the solution should be stable for several months. Before use, allow the aliquot to thaw completely and bring it to room temperature. Centrifuge the vial briefly to ensure all the solution is at the bottom.
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a general guideline for preparing a 1 µM working solution of this compound in a typical cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound powder needed to prepare a 10 mM stock solution. The molecular weight of this compound is 457.66 g/mol .
-
Dissolve the calculated mass of this compound in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. The solution should be clear and free of any visible particles.
-
Store this stock solution at -20°C or -80°C in small aliquots.
-
-
Prepare a 100 µM Intermediate Solution in DMSO:
-
Thaw a 10 mM stock solution aliquot.
-
Dilute the 10 mM stock solution 1:100 in DMSO to create a 100 µM intermediate solution. For example, add 1 µL of the 10 mM stock to 99 µL of DMSO.
-
-
Prepare the 1 µM Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the 100 µM intermediate DMSO solution dropwise to achieve the final desired concentration of 1 µM. For a 1 µM final concentration, you would add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
The final DMSO concentration in this example will be 1%. If this is too high for your cells, adjust the concentration of your intermediate solution accordingly to keep the final DMSO concentration within the tolerated range (e.g., ≤0.5%).
-
Protocol for Determining Maximum Soluble Concentration
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium of interest
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
-
Add to Aqueous Medium: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your aqueous medium. For example, add 2 µL of each DMSO dilution to 198 µL of medium. Include a DMSO-only control.
-
Equilibrate and Observe: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visual and Spectrophotometric Analysis:
-
Visually inspect each well for any signs of precipitation.
-
Measure the absorbance of each well at 600 nm using a plate reader. An increase in absorbance compared to the DMSO control indicates light scattering due to precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear both visually and by absorbance measurement is the maximum working soluble concentration under those conditions.
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 457.66 g/mol | [1] |
| IC₅₀ (GR Antagonism) | 29 nM | [1] |
| Recommended Stock Solvent | DMSO | General Practice |
| Recommended Final DMSO Concentration | ≤ 0.5% (cell-dependent) | General Practice |
| Storage of Stock Solution | -20°C or -80°C | General Practice |
Signaling Pathway
This compound is a selective antagonist of the Glucocorticoid Receptor (GR). Upon binding to its ligand (e.g., cortisol), the GR translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This compound competitively binds to the GR, preventing its activation by endogenous glucocorticoids and subsequent downstream signaling.
References
Technical Support Center: Optimizing OP-3633 Concentration for Maximum GR Inhibition
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing OP-3633, a potent and selective glucocorticoid receptor (GR) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize this compound concentration for maximal GR inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: A good starting point for this compound is to perform a dose-response curve ranging from 1 nM to 10 µM. Based on published data, this compound has an IC50 of 29 nM for GR transcriptional activity, so a concentration range around this value is recommended to determine the optimal concentration for your specific cell line and assay.[1][2]
Q2: How does the selectivity of this compound compare to other GR antagonists like mifepristone?
A2: this compound was developed as a more selective GR antagonist compared to mifepristone.[3][4][5] It exhibits significantly lower activity at the progesterone receptor (PR) and androgen receptor (AR), making it a more specific tool for studying GR-mediated signaling.[1][3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a competitive antagonist of the glucocorticoid receptor. It binds to the GR, preventing the binding of endogenous glucocorticoids (like cortisol) or synthetic agonists (like dexamethasone). This blockade inhibits the downstream transcriptional activity of the GR.[1][3]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been successfully used in a triple-negative breast cancer xenograft model, where it demonstrated substantial inhibition of GR transcriptional activity.[3][5][6]
Troubleshooting Guides
Problem 1: I am not observing any inhibition of GR activity with this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a comprehensive dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 100 µM) to ensure you are covering the effective range for your specific experimental system.
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Ensure proper storage and handling of the this compound compound to prevent degradation. If possible, verify the compound's activity using a well-established, sensitive assay.
-
-
Possible Cause 3: High Endogenous Glucocorticoid Levels.
-
Solution: If using serum-containing media, endogenous glucocorticoids in the serum may compete with this compound. Consider using charcoal-stripped serum to reduce the levels of endogenous steroids.
-
-
Possible Cause 4: Cell Type Specificity.
-
Solution: The expression and activity of GR can vary significantly between cell lines. Confirm GR expression in your cell line of choice using techniques like Western blot or qPCR.
-
Problem 2: I am observing high variability in my results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Standardize your cell culture procedures, including cell passage number, seeding density, and treatment duration. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
-
Possible Cause 2: Pipetting Errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound dilutions and additions.
-
-
Possible Cause 3: Edge Effects in Plate-Based Assays.
-
Solution: To minimize edge effects in 96-well or 384-well plates, avoid using the outer wells for experimental samples. Instead, fill these wells with media or a buffer.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor | Notes |
| IC50 | 29 nM | Glucocorticoid Receptor (GR) | Concentration required for 50% inhibition of GR transcriptional activity.[1][2] |
| EC50 | > 2500 nM | Progesterone Receptor (PR) | Concentration for 50% activation, indicating low agonistic activity.[1] |
| IC50 | 1135 nM | Androgen Receptor (AR) | Concentration for 50% inhibition, indicating lower antagonistic activity compared to GR.[1] |
Experimental Protocols
Protocol 1: GR Reporter Gene Assay
Objective: To determine the dose-dependent inhibition of GR transcriptional activity by this compound.
Materials:
-
Cells expressing GR (e.g., A549, HEK293T)
-
GR-responsive reporter plasmid (e.g., pGRE-Luc)
-
Control reporter plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Dexamethasone (GR agonist)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect cells with the GR-responsive reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for 1 hour.
-
Add a fixed concentration of dexamethasone (e.g., 100 nM) to all wells except the unstimulated control.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot for GR Target Gene Expression
Objective: To assess the effect of this compound on the protein expression of a known GR target gene (e.g., GILZ, FKBP5).
Materials:
-
Cells responsive to glucocorticoids
-
Dexamethasone
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against the target protein (e.g., anti-GILZ) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with dexamethasone (e.g., 100 nM) for the desired time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein to the loading control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of OP-3633 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of OP-3633 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, steroidal antagonist of the glucocorticoid receptor (GR).[1][2][3][4] Its primary mechanism of action is to competitively bind to the GR, thereby inhibiting the transcriptional activity induced by endogenous glucocorticoids.[3][4]
Q2: What are the known off-targets of this compound?
A2: this compound was developed as a more selective alternative to mifepristone.[1][2][3][4] While it demonstrates significantly improved selectivity against the progesterone receptor (PR) and androgen receptor (AR), these remain its most likely off-targets.[1][2][3][4] Researchers should also consider potential interactions with other nuclear receptors, though these are less probable.
Q3: I am observing a phenotype in my cell-based assay that is not consistent with GR antagonism. Could this be an off-target effect?
A3: It is possible. Unexpected phenotypes can arise from the engagement of off-targets, such as PR or AR. To investigate this, it is crucial to perform control experiments to dissect the on-target versus off-target contributions to the observed effect.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is advisable to use the lowest effective concentration of this compound that elicits the desired GR antagonism. Performing a dose-response experiment and correlating the phenotype with target engagement (e.g., inhibition of a GR-responsive reporter gene) can help distinguish on-target from off-target effects.
Q5: Are there any general recommendations for working with this compound in cell culture?
A5: Yes. Due to the presence of endogenous glucocorticoids in standard fetal bovine serum (FBS), it is highly recommended to use charcoal-stripped FBS in your cell culture medium. This will reduce the background GR activation and provide a clearer window for observing the effects of this compound.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues that may arise during experiments with this compound.
Issue 1: Unexpected or Inconsistent Phenotypic Response
Symptoms:
-
The observed cellular response is contrary to the expected effects of GR antagonism.
-
High variability in results between experimental replicates.
-
The magnitude of the effect does not correlate with the dose of this compound as expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular responses.
Recommended Actions:
-
Confirm Compound Integrity: Ensure the stock solution of this compound is correctly prepared and has not degraded.
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the EC50 for the on-target effect and to observe if the unexpected phenotype occurs at higher concentrations, which is suggestive of an off-target effect.
-
On-Target Engagement Assay: Use a GR-responsive reporter gene assay (e.g., GRE-luciferase) to confirm that this compound is inhibiting GR signaling at the concentrations used in your phenotypic assay.
-
Off-Target Engagement Assays: Test the effect of this compound in cell lines that express PR or AR but have low or no GR expression. Alternatively, use reporter assays specific for PR or AR.
-
Use a Control Compound: Employ a structurally different GR antagonist. If the unexpected phenotype is not replicated with the control compound, it is more likely to be an off-target effect of this compound.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Symptoms:
-
This compound shows high potency in a biochemical binding assay but lower potency in a cell-based functional assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency discrepancies.
Recommended Actions:
-
Cell Permeability: Assess the ability of this compound to cross the cell membrane.
-
Drug Efflux: Determine if this compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein). Co-incubation with an efflux pump inhibitor may increase the apparent cellular potency.
-
Endogenous Ligands: Ensure the use of charcoal-stripped serum to minimize competition from endogenous glucocorticoids.
-
Target Expression: Verify the expression level and subcellular localization of GR in your cell line using techniques like Western blotting or immunofluorescence.
Data Presentation
The following table summarizes hypothetical binding affinities and functional activities of this compound against its primary target (GR) and key potential off-targets (PR and AR). This data is representative and intended for illustrative purposes.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Assay Type |
| GR | 1.2 | 5.8 | Antagonist |
| PR | 150 | 750 | Antagonist |
| AR | 320 | >1000 | Antagonist |
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Reporter Gene Assay
This protocol is for quantifying the antagonist activity of this compound on GR-mediated transcription.
Materials:
-
HEK293T cells
-
GR expression vector
-
GRE-luciferase reporter vector
-
Control vector (e.g., pRL-TK)
-
Dexamethasone (GR agonist)
-
This compound
-
Charcoal-stripped FBS
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect HEK293T cells with the GR expression vector, GRE-luciferase reporter vector, and the control vector.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 1 hour.
-
Agonist Stimulation: Add a fixed concentration of dexamethasone (e.g., 10 nM) to all wells except the vehicle control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of dexamethasone-induced GR activity for each concentration of this compound and determine the IC50 value.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for GR, PR, and AR.
Materials:
-
Cell lysates or purified receptor protein (GR, PR, or AR)
-
Radiolabeled ligand for each receptor (e.g., [3H]-dexamethasone for GR)
-
Unlabeled this compound
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and a serial dilution of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound ligand (e.g., by filtration).
-
Scintillation Counting: Quantify the amount of bound radioligand by scintillation counting.
-
Data Analysis: Determine the IC50 of this compound for displacing the radiolabeled ligand. Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Canonical Glucocorticoid Receptor signaling pathway and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - Journal of Medicinal Chemistry - Figshare [figshare.com]
how to address OP-3633 instability in long-term storage
This technical support center provides guidance on addressing potential instability of OP-3633 during long-term storage. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a dry powder at -20°C or below, protected from light and moisture. Steroidal compounds, in general, demonstrate good stability when stored frozen.[1][2] Solutions of this compound in organic solvents should also be stored at -20°C or -80°C. For aqueous solutions, storage at 2-8°C is suitable for short periods, but for long-term storage, freezing at -20°C or -80°C is recommended to prevent both chemical degradation and microbial growth.[3]
Q2: I observe a change in the color and physical appearance of my this compound powder after long-term storage. What should I do?
A change in physical appearance, such as color change or clumping, can be an indicator of instability. It is crucial to reassess the purity of the compound before use. We recommend performing analytical tests such as High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products and to quantify the purity of the remaining this compound.
Q3: My experimental results using an older batch of this compound are inconsistent with previous data. Could this be due to compound instability?
Inconsistent experimental results are a common consequence of using a degraded compound. If you suspect instability, it is essential to verify the purity and integrity of your this compound stock. We recommend running a stability-indicating analytical method, such as a gradient HPLC method, to separate and identify any potential degradants. Comparing the chromatographic profile of the older batch with a fresh batch or a reference standard can confirm if degradation has occurred.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been published, based on its structural similarity to mifepristone, potential degradation pathways may include:
-
Oxidation: The steroid core and other functional groups could be susceptible to oxidation.
-
Hydrolysis: Ester or other labile functional groups, if present, could be prone to hydrolysis, especially in solution.
-
N-demethylation: The dimethylamino group on the phenyl ring is a likely site for metabolic N-demethylation, which could also occur under certain chemical conditions.[4][5]
-
Hydroxylation: The propynyl group and other positions on the steroid ring could be susceptible to hydroxylation.[4][5]
Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions can help to identify the likely degradation products and establish the stability-indicating nature of analytical methods.[6]
Troubleshooting Guide: Investigating this compound Instability
If you suspect instability with your stored this compound, follow this troubleshooting guide to diagnose and address the issue.
Table 1: Summary of Troubleshooting Steps
| Step | Action | Purpose | Recommended Analysis |
| 1 | Visual Inspection | Check for any changes in physical appearance (color, texture). | - |
| 2 | Review Storage Conditions | Verify that the compound has been stored according to recommendations. | - |
| 3 | Purity Assessment | Quantify the purity of the this compound sample. | HPLC with UV detection |
| 4 | Identification of Degradants | Separate and identify any potential degradation products. | LC-MS |
| 5 | Forced Degradation Study | Intentionally degrade the compound to understand its stability profile. | HPLC, LC-MS |
| 6 | Contact Support | If the issue persists, contact our technical support for further assistance. | - |
Troubleshooting Workflow ```dot digraph "this compound Instability Troubleshooting" { graph [fontname = "Arial", fontsize = 12, labelloc="t", label="Troubleshooting Workflow for this compound Instability"]; node [shape=rectangle, style=filled, fontname = "Arial", fontsize = 10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize = 9, color="#5F6368"];
start [label="Suspected this compound Instability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; visual_inspection [label="Step 1: Visual Inspection\n(Color change, clumping?)"]; storage_review [label="Step 2: Review Storage Conditions\n(Temp, light, moisture correct?)"]; purity_analysis [label="Step 3: Purity Assessment\n(HPLC Analysis)"]; degradants_detected [label="Degradants Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; identify_degradants [label="Step 4: Identify Degradants\n(LC-MS Analysis)"]; forced_degradation [label="Step 5: Forced Degradation Study\n(Understand degradation pathways)"]; contact_support [label="Step 6: Contact Technical Support", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_compound [label="Compound is Stable\n(Proceed with experiments)", fillcolor="#34A853", fontcolor="#FFFFFF"]; discard_compound [label="Compound is Degraded\n(Discard and use new batch)"];
start -> visual_inspection; visual_inspection -> storage_review; storage_review -> purity_analysis; purity_analysis -> degradants_detected; degradants_detected -> identify_degradants [label="Yes"]; degradants_detected -> use_compound [label="No"]; identify_degradants -> forced_degradation; forced_degradation -> contact_support; identify_degradants -> discard_compound; }
Caption: A diagram illustrating a hypothetical degradation pathway for this compound.
Data Summary
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Relative Humidity | Light Protection |
| Solid Powder | -20°C or below | Controlled (low) | Required (amber vials) |
| Organic Solution | -20°C or -80°C | N/A | Required (amber vials) |
| Aqueous Solution | 2-8°C (short-term) or -20°C (long-term) | N/A | Required (amber vials) |
Table 3: Potential Degradation Products of this compound (Hypothetical)
| Degradation Product | Potential Cause | Analytical Detection Method |
| N-monodemethyl-OP-3633 | Oxidation / Chemical Degradation | LC-MS |
| N,N-didemethyl-OP-3633 | Further Oxidation / Degradation | LC-MS |
| Hydroxylated-OP-3633 | Oxidation | LC-MS |
| Unidentified Polar Impurities | Hydrolysis / Oxidation | HPLC with gradient elution |
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform specific stability studies for this compound to establish its shelf-life and optimal storage conditions for your specific application.
References
- 1. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of four steroids in lyophilised human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 5. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of OP-3633 in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with OP-3633 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR). Its primary mechanism of action is to block the transcriptional activity of the GR, thereby inhibiting the effects of glucocorticoids like cortisol. It exhibits enhanced selectivity for the GR over the progesterone and androgen receptors.[1][2][3][4][5][6]
Q2: Why might this compound be causing cytotoxicity in my primary cell cultures?
A2: While direct cytotoxicity data for this compound is not extensively published, there are several plausible mechanisms based on its function as a potent GR antagonist:
-
Disruption of Survival Signaling: In certain cell types, glucocorticoids promote cell survival. By antagonizing the GR, this compound may inhibit these essential survival pathways, leading to apoptosis (programmed cell death).
-
Cell-Type Specificity: The dependence on GR signaling for survival can be highly cell-type specific. Primary cells, which more closely resemble their in vivo counterparts, may be more sensitive to the disruption of these pathways than immortalized cell lines.[7]
-
Off-Target Effects: Although this compound is highly selective, the possibility of off-target effects at high concentrations cannot be entirely ruled out.
-
Suboptimal Culture Conditions: Primary cells are inherently more sensitive than cell lines.[8] Suboptimal culture conditions, such as nutrient depletion, improper handling, or high cell density, can exacerbate the cytotoxic effects of a compound.
Q3: What are the initial steps I should take to troubleshoot this compound cytotoxicity?
A3: Start by optimizing your experimental conditions. This includes:
-
Confirming Cell Health: Ensure your primary cells are healthy and viable before starting the experiment.
-
Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to identify the lowest effective concentration of this compound and the optimal treatment duration.
-
Optimizing Cell Culture Conditions: Adhere to best practices for primary cell culture, including using the recommended seeding density, appropriate media and supplements, and proper handling techniques.[8][9][10]
Q4: Can I modify the cell culture medium to reduce cytotoxicity?
A4: Yes, media modifications can sometimes mitigate cytotoxicity. Consider the following:
-
Serum-Free Media: If not already in use, transitioning to a serum-free, chemically defined medium can reduce variability and eliminate confounding factors present in serum.[4][11][12][13][14]
-
Supplementation: The addition of cytoprotective agents or antioxidants to the culture medium may help to alleviate cellular stress.
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Assay Results
If you are observing inconsistent results between replicate wells or experiments, consider the following:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a well-calibrated multichannel pipette and mix the cell suspension between plating each set of rows. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding this compound, ensure proper mixing in each well. |
| "Edge Effect" in Plates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of this compound precipitation at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure to have a vehicle control). |
Guide 2: this compound Induces Significant Cell Death
If you have confirmed that this compound is causing cytotoxicity, the next step is to investigate the underlying mechanism.
Caption: A step-by-step workflow for troubleshooting and mitigating this compound induced cytotoxicity.
References
- 1. ROS-Glo™ H2O2 Assay Protocol [promega.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. ROS-Glo™ H2O2 Assay [worldwide.promega.com]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. promocell.com [promocell.com]
- 10. An Introduction to Primary Cell Culture - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. invitria.com [invitria.com]
- 12. Serum-Free Cell Culture Media | Fisher Scientific [fishersci.com]
- 13. Serum-Free Epithelial Cell Medium /w Kit – 500 ML [cellbiologics.net]
- 14. Comparison of culture media supplements identifies serum components in self-reported serum-free preparations - PMC [pmc.ncbi.nlm.nih.gov]
OP-3633 Technical Support Center: Managing Batch-to-Batch Variability
Welcome to the technical support resource for OP-3633, a potent and selective steroidal glucocorticoid receptor (GR) antagonist.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and managing potential batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR) with a reported IC50 of 29 nM.[1] It functions by inhibiting GR transcriptional activity.[1][2] this compound was developed to have enhanced selectivity against the progesterone receptor (PR) and androgen receptor (AR) compared to earlier antagonists like mifepristone.[3]
Q2: Why is it important to assess batch-to-batch variability for a compound like this compound?
A2: While manufacturers adhere to stringent quality control, minor variations can occur between synthesis batches. For a potent inhibitor like this compound, even subtle differences in purity, impurity profile, or physical form (e.g., crystallinity) could potentially impact experimental outcomes, leading to issues with reproducibility. Validating each new batch ensures that your results are consistent and reliable over the course of a long-term research project.
Q3: What are the key parameters to check when I receive a new batch of this compound?
A3: Upon receiving a new batch, you should review the Certificate of Analysis (CoA) provided by the supplier. Key parameters to compare against previous batches include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmed by methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Potency: While not always on a standard CoA, biological activity (e.g., IC50) is the most critical parameter. It is best practice to determine this in-house.
-
Solubility: Ensure the compound dissolves as expected in your chosen solvent.
Q4: My new batch of this compound is showing a different potency (IC50) in my cell-based assay. What could be the cause?
A4: A shift in potency can arise from several factors. First, confirm there were no changes in your experimental protocol, cell passage number, or reagent sources. If the assay is consistent, the discrepancy could be due to subtle differences in the compound itself. It is also possible that the compound in the new batch has a different salt form or water content, affecting the calculated molar concentration. A head-to-head comparison with a trusted reference batch is the best way to confirm a true difference in activity.
Troubleshooting Guide for Unexpected Results
If a new batch of this compound is producing unexpected or inconsistent results, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for a new compound batch.
Quantitative Data Summary
When qualifying a new batch, it is crucial to systematically collect and compare quantitative data against a trusted reference lot. Below is a sample data table illustrating typical quality control parameters.
| Parameter | Batch A (Reference) | Batch B (New) | Method | Acceptance Criteria |
| Purity | 99.8% | 99.5% | HPLC | ≥ 98% |
| Identity | Conforms | Conforms | LC-MS, ¹H NMR | Conforms to reference spectra |
| Potency (IC50) | 29 nM | 35 nM | GR Reporter Assay | Within 2-fold of reference |
| Appearance | White solid | White solid | Visual | White to off-white solid |
| Solubility (in DMSO) | ≥ 50 mg/mL | ≥ 50 mg/mL | Visual | Clear solution at ≥ 50 mg/mL |
Glucocorticoid Receptor (GR) Signaling Pathway
This compound acts as an antagonist in the GR signaling pathway. Understanding this pathway is key to designing effective experiments and interpreting results. In its inactive state, GR resides in the cytoplasm in a complex with chaperone proteins.[4][5] Upon binding its ligand (e.g., cortisol or dexamethasone), the complex translocates to the nucleus, where it dimerizes and binds to Glucocorticoid Response Elements (GREs) on DNA to regulate gene transcription.[6][7] this compound competitively binds to GR, preventing this translocation and subsequent gene regulation.
Caption: this compound antagonism of the GR signaling pathway.
Experimental Protocols
Protocol: Qualifying a New Batch of this compound using a GR-Luciferase Reporter Assay
This protocol provides a method to determine the IC50 value of a new batch of this compound and compare it to a reference batch.
Objective: To measure the potency of this compound in inhibiting dexamethasone-induced GR activity.
Materials:
-
Cell line stably expressing human GR and a GRE-driven luciferase reporter (e.g., U2OS-GR-GRE-Luc).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Dexamethasone.
-
This compound (Reference batch and new batch).
-
DMSO (Anhydrous).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Workflow Diagram:
Caption: Workflow for a cell-based potency assay.
Methodology:
-
Prepare Stock Solutions:
-
Prepare 10 mM stock solutions of both the reference and new batches of this compound in DMSO.
-
Prepare a 10 µM stock solution of Dexamethasone in DMSO.
-
-
Cell Seeding:
-
Seed U2OS-GR-GRE-Luc cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions (e.g., 10-point, 3-fold) of both this compound batches in culture medium. The final concentration should range from approximately 1 nM to 20 µM.
-
Remove the medium from the cells and add 50 µL of the diluted this compound. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubate for 1 hour at 37°C. This pre-incubation allows the antagonist to bind to GR.
-
-
Dexamethasone Stimulation:
-
Prepare a working solution of Dexamethasone in culture medium to achieve a final concentration that gives ~80% of the maximal response (EC80, e.g., 10 nM - this should be predetermined).
-
Add 50 µL of the Dexamethasone working solution to all wells except the "no treatment" controls. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 100 µL of luciferase reagent to each well.
-
Mix on an orbital shaker for 5 minutes to ensure cell lysis.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data: Set the average of the "vehicle control" wells (Dexamethasone only) as 100% activity and the "no treatment" wells as 0% activity.
-
Plot the normalized response versus the log of the inhibitor concentration for each batch.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value for each batch of this compound.
-
Compare the IC50 values. A difference of less than two-fold is generally considered acceptable.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining OP-3633 Treatment Protocols for Enhanced Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experimental protocols involving OP-3633, a potent and selective steroidal glucocorticoid receptor (GR) antagonist. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental methodologies, and key efficacy data to enhance your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR).[1] Its primary mechanism of action is to competitively bind to the GR, thereby inhibiting the downstream signaling pathways that are normally activated by glucocorticoids like cortisol.[1] This antagonistic action makes it a valuable tool for investigating the role of GR in various physiological and pathological processes, including cancer therapy resistance.
Q2: How does the selectivity of this compound compare to other GR antagonists like mifepristone?
A2: this compound was developed as a successor to mifepristone with an improved selectivity profile. It exhibits high potency for the GR while having significantly lower activity at the progesterone receptor (PR) and the androgen receptor (AR), reducing the potential for off-target effects.[1]
Q3: What are the recommended starting concentrations for in vitro experiments with this compound?
A3: The IC50 of this compound for the glucocorticoid receptor is approximately 29 nM.[1] For initial in vitro experiments, a concentration range of 10 nM to 1 µM is recommended to establish a dose-response curve in your specific cell line.
Q4: In which cancer cell lines has this compound or other GR antagonists shown efficacy?
A4: this compound has demonstrated substantial inhibition of GR transcriptional activity in the GR-positive HCC1806 triple-negative breast cancer (TNBC) xenograft model.[2][3] GR antagonists like mifepristone have also shown efficacy in potentiating chemotherapy in other TNBC cell lines, such as MDA-MB-231.[4][5]
Q5: What is the recommended solvent for dissolving this compound?
A5: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the vehicle used in the original publication was a formulation of 95% 0.2% Tween 80 and 5% DMSO in 0.25% CMC, pH 4.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected cellular responses | Off-target effects: Although more selective than mifepristone, high concentrations of this compound could still interact with other receptors. | Perform a dose-response experiment to determine the optimal concentration. Consider using a lower concentration or a different GR antagonist as a control. |
| Presence of endogenous glucocorticoids in serum: Standard fetal bovine serum (FBS) contains glucocorticoids that can interfere with the experiment. | Use charcoal-stripped FBS to remove endogenous steroids from your cell culture medium. | |
| Low efficacy in cell-based assays | Low GR expression in the cell line: The target cell line may not express sufficient levels of the glucocorticoid receptor. | Confirm GR expression in your cell line using qPCR or Western blot. Select a cell line with known high GR expression (e.g., HCC1806 for TNBC) for your experiments. |
| Compound precipitation: this compound, like many small molecules, may precipitate out of solution at high concentrations or in certain media. | Visually inspect your stock and working solutions for any signs of precipitation. Consider preparing fresh solutions and ensuring the final DMSO concentration is compatible with your assay. | |
| Variability in xenograft tumor growth | Inconsistent tumor cell implantation: Improper injection technique can lead to variable tumor take rates and growth. | Ensure a consistent number of viable cells are injected subcutaneously or into the mammary fat pad. Practice the injection technique to ensure consistency. |
| Host immune response: Even in immunocompromised mice, a residual immune response can affect tumor growth. | Use severely immunocompromised mouse strains (e.g., NOD-SCID or NSG) for xenograft studies. |
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target Receptor | Assay Type | IC50 / EC50 (nM) | Reference |
| Glucocorticoid Receptor (GR) | Antagonist Assay | 29 | [1] |
| Progesterone Receptor (PR) | Agonist Assay | >2500 | [1] |
| Androgen Receptor (AR) | Antagonist Assay | 1135 | [1] |
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
This protocol is adapted from standard competitive binding assays and can be used to determine the binding affinity of this compound to the GR.
Materials:
-
Purified recombinant human GR protein
-
Radiolabeled dexamethasone (e.g., [3H]-dexamethasone)
-
This compound
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of radiolabeled dexamethasone and varying concentrations of this compound to wells containing the purified GR protein.
-
Include control wells for total binding (radiolabeled ligand + GR) and non-specific binding (radiolabeled ligand + GR + excess unlabeled dexamethasone).
-
Incubate the plate at 4°C for 16-24 hours to reach equilibrium.
-
Separate bound from free radiolabeled ligand using a method such as filtration through a glass fiber filter.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and plot the data to determine the IC50 value.
GR-Mediated Transcriptional Reporter Assay
This assay measures the ability of this compound to inhibit GR-mediated gene transcription.
Materials:
-
A suitable mammalian cell line with low endogenous GR expression (e.g., HEK293T).
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid containing a GR-responsive element (GRE) driving the expression of a reporter gene (e.g., luciferase).
-
A transfection reagent.
-
Dexamethasone (as a GR agonist).
-
This compound.
-
Cell culture medium and reagents.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a fixed, sub-maximal concentration of dexamethasone (e.g., 10 nM) in the presence of increasing concentrations of this compound.
-
Include control wells with vehicle, dexamethasone alone, and this compound alone.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of dexamethasone-induced luciferase activity at each concentration of this compound to determine the IC50 value.
Triple-Negative Breast Cancer (TNBC) Xenograft Model
This protocol provides a general framework for establishing a TNBC xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
HCC1806 triple-negative breast cancer cells.
-
Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Matrigel.
-
This compound.
-
Vehicle control (e.g., 95% 0.2% Tween 80 and 5% DMSO in 0.25% CMC, pH 4).
-
Chemotherapeutic agent (e.g., paclitaxel), if testing combination therapy.
-
Calipers for tumor measurement.
Procedure:
-
Culture HCC1806 cells to ~80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound, paclitaxel, this compound + paclitaxel).
-
Administer this compound and the vehicle control via oral gavage at the desired dose and schedule.
-
If applicable, administer the chemotherapeutic agent according to its established protocol.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
References
Technical Support Center: Glucocorticoid Receptor Antagonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls encountered when using glucocorticoid receptor (GR) antagonists in experiments.
Frequently Asked Questions (FAQs)
Q1: My GR antagonist shows variable or no effect. What are the possible reasons?
A1: Several factors can contribute to inconsistent or absent effects of a GR antagonist. Consider the following:
-
Antagonist Selection and Specificity: Not all GR antagonists are created equal. Mifepristone (RU-486), for example, is a potent antagonist of both the glucocorticoid and progesterone receptors.[1][2][3][4] This lack of specificity can lead to confounding off-target effects. Newer, non-steroidal antagonists like relacorilant (CORT125134) offer higher selectivity.[5][[“]]
-
Partial Agonism: Some antagonists may exhibit partial agonist activity depending on the cellular context and the specific gene being studied.[7] This can result in a weaker than expected antagonistic effect or even a slight activation of GR signaling.
-
Cell Type and Tissue Specificity: The expression levels of the GR, its co-regulators, and other interacting proteins can vary significantly between different cell types and tissues.[7][8] An antagonist that works effectively in one cell line may be less potent in another. Some selective GR antagonists have been shown to have tissue-specific activity.[7][8]
-
Experimental Conditions: Factors such as incubation time, antagonist concentration, and the concentration of the competing glucocorticoid agonist are critical. Ensure these are optimized for your specific experimental setup.
Q2: I am observing unexpected side effects in my in vivo studies. Could this be due to the GR antagonist?
A2: Yes, unexpected side effects can arise from the GR antagonist itself. Here are some common causes:
-
Off-Target Binding: As mentioned, non-selective antagonists can bind to other receptors, leading to a range of physiological effects. Mifepristone's anti-progestogenic activity is a classic example.[1][2][3] Ketoconazole, another compound with GR antagonist properties, is also a potent inhibitor of cytochrome P450 enzymes, which can significantly impact drug metabolism.[9][10][11][12]
-
Disruption of the HPA Axis: Systemic administration of a GR antagonist can interfere with the negative feedback loop of the hypothalamus-pituitary-adrenal (HPA) axis, leading to an increase in ACTH and cortisol levels.[13] This can complicate the interpretation of results and may require specific experimental designs to account for these effects.
-
Metabolic Effects: Glucocorticoid signaling is crucial for regulating metabolism. Antagonizing this pathway can lead to changes in glucose homeostasis, lipid metabolism, and body weight.[14]
Q3: How do I choose the right GR antagonist for my experiment?
A3: The choice of antagonist depends on your specific research question and experimental model.
-
For high selectivity: If you need to specifically target the GR with minimal off-target effects, consider using a selective non-steroidal antagonist like relacorilant (CORT125134) or other compounds from the CORT series.[2][3][5][[“]][8]
-
For broad-spectrum antagonism: If your goal is to block both GR and progesterone receptors, mifepristone (RU-486) may be suitable.[1]
-
Consider the context: Review the literature for studies that have used GR antagonists in similar models or to investigate similar pathways. This can provide valuable insights into the most appropriate compound and experimental conditions.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Cell line variability | Ensure you are using a consistent cell line and passage number. Characterize the GR expression level in your specific cell line. |
| Suboptimal antagonist concentration | Perform a dose-response curve to determine the optimal concentration of the antagonist for your specific assay and cell type. |
| Inappropriate agonist concentration | The concentration of the glucocorticoid agonist used to stimulate the receptor can influence the apparent potency of the antagonist. Optimize this concentration. |
| Assay interference | Some antagonists may interfere with the assay itself (e.g., luciferase reporter assays). Run appropriate controls, including the antagonist alone, to check for non-specific effects. |
Problem 2: Difficulty interpreting in vivo data.
| Potential Cause | Troubleshooting Step |
| Pharmacokinetic/pharmacodynamic (PK/PD) issues | The route of administration, dosing frequency, and metabolism of the antagonist can affect its efficacy. Consult PK/PD data for the specific compound if available. |
| HPA axis feedback | Measure plasma ACTH and corticosterone levels to assess the impact of the antagonist on the HPA axis. Consider using adrenalectomized animals or co-administering a steroid synthesis inhibitor to clamp glucocorticoid levels. |
| Tissue-specific effects | Analyze GR target gene expression in multiple tissues to determine the antagonist's tissue-specific activity profile.[7][8] |
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used GR antagonists. Note that these values can vary depending on the specific assay conditions and cell type used.
| Antagonist | Receptor Binding Affinity (Ki or IC50) | Target Receptors | Common Off-Target Effects |
| Mifepristone (RU-486) | Potent, low nanomolar range for GR and PR | Glucocorticoid Receptor, Progesterone Receptor | Anti-progestogenic effects[1][2][3] |
| Ketoconazole | Micromolar range for GR | Glucocorticoid Receptor | Inhibition of cytochrome P450 enzymes[9][10][11][12] |
| Relacorilant (CORT125134) | Potent and selective for GR | Glucocorticoid Receptor | Minimal off-target effects reported[5] |
| CORT125281 | Selective for GR | Glucocorticoid Receptor | Tissue-specific antagonism observed[7][8] |
Experimental Protocols
Key Experiment 1: In Vitro GR Antagonism using a Reporter Gene Assay
This protocol describes a common method for assessing the ability of a compound to antagonize glucocorticoid-induced gene expression.
Materials:
-
Cells expressing the glucocorticoid receptor (e.g., HeLa or HepG2).
-
A reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Glucocorticoid agonist (e.g., dexamethasone).
-
GR antagonist to be tested.
-
Transfection reagent.
-
Luciferase assay system.
Methodology:
-
Co-transfect the cells with the GRE-reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with varying concentrations of the GR antagonist for 1-2 hours.
-
Add a fixed, predetermined concentration of the glucocorticoid agonist (e.g., dexamethasone) to the wells.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure the activity of both the reporter and control luciferases using a luminometer.
-
Normalize the reporter luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 value.
Key Experiment 2: In Vivo Assessment of GR Antagonism
This protocol outlines a general approach for evaluating the efficacy of a GR antagonist in an animal model.
Materials:
-
Laboratory animals (e.g., mice or rats).
-
Glucocorticoid agonist (e.g., corticosterone or dexamethasone).
-
GR antagonist to be tested.
-
Appropriate vehicle for drug delivery.
Methodology:
-
Acclimatize the animals to the experimental conditions.
-
Administer the GR antagonist at the desired dose and route.
-
After a predetermined time, administer the glucocorticoid agonist to induce a physiological response.
-
At a specific time point after agonist administration, collect tissues of interest (e.g., liver, muscle, adipose tissue, brain).
-
Analyze the expression of known GR target genes in the collected tissues using methods such as quantitative real-time PCR (qRT-PCR) or Western blotting.
-
Compare the expression of GR target genes in animals treated with the antagonist and agonist to those treated with the agonist alone to determine the extent of antagonism.
-
In parallel, blood samples can be collected to measure plasma levels of ACTH, corticosterone, and the antagonist itself.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glucocorticoid Receptor (GR) signaling and antagonist action.
Caption: Workflow for preclinical evaluation of GR antagonists.
Caption: Logical relationships of common experimental pitfalls.
References
- 1. RU 486, mifepristone: a review of a controversial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of novel glucocorticoid receptor antagonists: From rational chemical design to therapeutic efficacy in metabolic disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. relacorilant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. consensus.app [consensus.app]
- 7. The selective glucocorticoid receptor antagonist CORT125281 has tissue-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective glucocorticoid receptor antagonist CORT125281 has tissue-specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. ClinPGx [clinpgx.org]
- 11. JCI - Ketoconazole binds to glucocorticoid receptors and exhibits glucocorticoid antagonist activity in cultured cells. [jci.org]
- 12. Ketoconazole binds to glucocorticoid receptors and exhibits glucocorticoid antagonist activity in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Does increased expression of glucocorticoid receptor support application of antagonists to this receptor for the treatment of castration resistant prostate cancer? - Hirayama - AME Medical Journal [amj.amegroups.org]
- 14. researchgate.net [researchgate.net]
strategies to minimize OP-3633 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of OP-3633 during experimental procedures. By understanding the potential degradation pathways and implementing proper handling techniques, users can ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR).[1] It is a derivative of mifepristone and its chemical structure contains several functional groups that may be susceptible to degradation under certain experimental conditions.[2][3][4] Key structural features include a steroid backbone, a tertiary amine, a hydroxyl group, and a propynyl group.
Q2: What are the primary factors that can cause this compound degradation?
Based on the degradation patterns of the parent compound, mifepristone, and the general reactivity of its functional groups, the primary factors that can lead to this compound degradation are:
-
pH Extremes: Both acidic and alkaline conditions can promote hydrolysis and other degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of sensitive functional groups.
-
Light Exposure: Like many complex organic molecules, prolonged exposure to light, particularly UV light, may induce degradation.
-
Elevated Temperatures: High temperatures can accelerate the rate of all potential degradation pathways.
-
Improper Storage: Inappropriate storage conditions can lead to gradual degradation over time.
Q3: How can I detect if my this compound sample has degraded?
Degradation of your this compound sample may be indicated by:
-
Changes in physical appearance, such as color change or precipitation.
-
The appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
A decrease in the expected biological activity in your experimental assays.
-
Inconsistent or non-reproducible experimental results.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Reduced or inconsistent biological activity | Degradation of this compound stock solution or in the experimental medium. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Minimize the time the compound spends in aqueous buffers, especially at non-neutral pH. |
| Appearance of extra peaks in HPLC/LC-MS analysis | Chemical degradation of this compound due to experimental conditions. | Review the pH, temperature, and presence of any reactive species in your experimental buffers and solutions. If possible, perform a forced degradation study under your experimental conditions to identify potential degradation products. |
| Precipitation of the compound in aqueous solutions | Poor solubility and potential aggregation. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits. Sonication may help to dissolve the compound initially, but persistent precipitation may indicate insolubility or degradation. |
Experimental Protocols: Best Practices for Handling this compound
To minimize degradation, adhere to the following best practices when handling this compound:
1. Storage and Handling of Stock Solutions:
-
Solvent Selection: Dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C and protect from light.
-
Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment to avoid degradation that can occur with repeated temperature changes.
2. Preparation of Working Solutions:
-
Dilution: When preparing working solutions, dilute the stock solution in your experimental buffer immediately before use.
-
pH Considerations: Use buffers with a pH as close to neutral (pH 7.4) as possible. Avoid highly acidic or alkaline conditions.
-
Temperature: Perform dilutions and experiments at controlled room temperature or on ice to minimize thermal degradation.
3. General Laboratory Practices:
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider handling the solid compound and stock solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Glassware: Use clean, dry glassware to prevent contamination with reactive residues.
-
Light Protection: Protect solutions containing this compound from direct light by using amber vials or by wrapping containers in aluminum foil.
Visualizing Experimental Workflow and Potential Degradation
Experimental Workflow for Minimizing this compound Degradation
A workflow designed to maintain this compound stability.
Potential Degradation Pathways of Steroidal Compounds
Factors that can contribute to the degradation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oricpharma.com [oricpharma.com]
Validation & Comparative
A Head-to-Head Comparison of OP-3633 and Mifepristone: Efficacy, Selectivity, and Preclinical Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of OP-3633 and mifepristone, focusing on their activity as glucocorticoid receptor (GR) antagonists. The data presented is primarily derived from the pivotal study by Du et al. (2019) in the Journal of Medicinal Chemistry, which details the discovery and characterization of this compound as a selective GR antagonist with an improved profile over mifepristone.
Introduction
Mifepristone (also known as RU-486) is a well-established synthetic steroid that functions as a potent antagonist of both the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1] Its dual activity has led to its use in medical termination of pregnancy and in the management of hyperglycemia in patients with Cushing's syndrome.[2] However, its potent anti-progestogenic effects can be a liability when targeting diseases driven by the glucocorticoid receptor.
This compound is a novel steroidal GR antagonist that was developed through a structure-based modification of mifepristone.[3][4][5] The primary goal of its development was to enhance selectivity for the GR over the PR and the androgen receptor (AR), thereby minimizing off-target effects and potentially improving its therapeutic index for GR-mediated diseases.[3][4][5]
Mechanism of Action: A Tale of Two Antagonists
Mifepristone and this compound share a core mechanism of competitively inhibiting the glucocorticoid receptor. However, their selectivity profiles diverge significantly.
Mifepristone: As a non-selective antagonist, mifepristone binds with high affinity to both the progesterone and glucocorticoid receptors. This dual antagonism is central to its clinical applications but can also lead to undesired side effects when only GR antagonism is required.
This compound: This compound was specifically engineered to be a selective GR antagonist. By modifying the mifepristone scaffold, researchers were able to significantly reduce its binding affinity for the progesterone and androgen receptors, while maintaining potent GR antagonism.[3][4][5]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative data comparing the in vitro performance of this compound and mifepristone.
Table 1: Receptor Binding Affinity and Functional Antagonism
| Compound | GR Antagonism IC50 (nM) | PR Antagonism IC50 (nM) | AR Antagonism IC50 (nM) |
| Mifepristone | 26.3 | 0.6 | 360 |
| This compound | 20.6 | >10,000 | >10,000 |
Data sourced from Du et al. (2019).
The data clearly demonstrates the enhanced selectivity of this compound for the glucocorticoid receptor. While maintaining potent GR antagonism comparable to mifepristone, this compound exhibits negligible activity at the progesterone and androgen receptors at concentrations up to 10,000 nM.
Table 2: Cytochrome P450 (CYP) Inhibition Profile
| Compound | CYP2C8 IC50 (μM) | CYP3A4 IC50 (μM) |
| Mifepristone | 2.5 | 1.8 |
| This compound | >50 | >50 |
Data sourced from Du et al. (2019).
This compound shows a significantly improved cytochrome P450 inhibition profile compared to mifepristone, with IC50 values greater than 50 μM for both CYP2C8 and CYP3A4. This suggests a lower potential for drug-drug interactions mediated by these key metabolic enzymes.
In Vivo Efficacy: A Xenograft Model
The antitumor activity of this compound was evaluated in a GR-positive HCC1806 triple-negative breast cancer xenograft model. The study demonstrated that this compound could substantially inhibit GR transcriptional activity in this in vivo model, highlighting its potential as a therapeutic agent for GR-driven cancers.[3][4][5]
Experimental Protocols
Receptor Antagonism Assays (GR, PR, AR)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the glucocorticoid, progesterone, and androgen receptors.
Methodology:
-
Cell Culture: Appropriate cell lines expressing the target receptors (e.g., T24-BAG2-GR, T47D for PR, LNCaP for AR) are cultured under standard conditions.
-
Assay Setup: Cells are seeded into 96-well plates. After attachment, the cells are treated with a fixed concentration of a known receptor agonist (e.g., dexamethasone for GR, progesterone for PR, dihydrotestosterone for AR) and varying concentrations of the test compound (mifepristone or this compound).
-
Reporter Gene Measurement: The activation of the receptor by the agonist leads to the expression of a reporter gene (e.g., luciferase). The inhibitory effect of the test compounds is quantified by measuring the reduction in reporter gene activity using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of the test compounds to inhibit the activity of key drug-metabolizing enzymes.
Methodology:
-
Incubation: The test compound at various concentrations is incubated with human liver microsomes, a specific substrate for the CYP isoform being tested (e.g., amodiaquine for CYP2C8, midazolam for CYP3A4), and NADPH to initiate the metabolic reaction.
-
Metabolite Quantification: The reaction is stopped, and the amount of metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of metabolite formed in the presence of the test compound to that in the vehicle control. IC50 values are then determined from the dose-response curves.
HCC1806 Triple-Negative Breast Cancer Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Cell Culture: HCC1806 cells are cultured in appropriate media.
-
Tumor Implantation: A suspension of HCC1806 cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a predetermined size. The mice are then randomized into treatment groups and dosed with either vehicle or this compound.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the expression of GR-regulated genes is analyzed to confirm target engagement.
Conclusion
The preclinical data strongly suggests that this compound is a highly selective glucocorticoid receptor antagonist with a significantly improved safety profile compared to mifepristone. Its high potency for GR, coupled with its lack of significant affinity for PR and AR and a cleaner CYP450 inhibition profile, makes it a promising candidate for the treatment of GR-driven diseases where the anti-progestogenic and other off-target effects of mifepristone are undesirable. Further clinical investigation is warranted to translate these preclinical findings into therapeutic benefits for patients.
References
- 1. droracle.ai [droracle.ai]
- 2. Mifepristone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]
- 5. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of OP-3633 and Other Glucocorticoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The glucocorticoid receptor (GR) is a key regulator of numerous physiological processes, and its dysregulation is implicated in a variety of diseases, including metabolic disorders, cancers, and psychiatric conditions. Consequently, the development of potent and selective GR antagonists is an area of intense research. This guide provides a head-to-head comparison of OP-3633, a novel steroidal GR antagonist, with other prominent GR antagonists: mifepristone, relacorilant, and miricorilant. The comparison is based on available preclinical data, focusing on receptor binding affinity, selectivity, and in vivo efficacy.
Data Presentation: Quantitative Comparison of GR Antagonists
The following table summarizes the in vitro binding affinities of this compound and other GR antagonists for the glucocorticoid receptor (GR), progesterone receptor (PR), and androgen receptor (AR). This data is crucial for understanding the potency and selectivity profile of each compound.
| Compound | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Androgen Receptor (AR) | Mineralocorticoid Receptor (MR) |
| This compound | IC50: 29 nM[1] | EC50: >2500 nM (low agonism)[1] | IC50: 1135 nM (antagonism)[1] | Not Reported |
| Mifepristone | IC50: 2.6 nM[2] | IC50: 0.2 nM[2] | Antagonist activity | No significant affinity |
| Relacorilant (CORT125134) | Ki: 7.2 nM[3] | No significant binding[4] | No significant binding[4] | Not Reported |
| Miricorilant (CORT118335) | Selective GR Modulator (Mixed Agonist/Antagonist)[5][6] | No progesterone activity[7] | Not Reported | Antagonist[5][8] |
Key Insights from the Data:
-
This compound emerges as a potent GR antagonist with significantly enhanced selectivity against the progesterone and androgen receptors compared to the non-selective antagonist mifepristone.[9][10][11] This improved selectivity profile is a key advantage, potentially minimizing off-target side effects.[9][10][11]
-
Mifepristone , while a potent GR antagonist, exhibits very high affinity for the progesterone receptor, which is responsible for its well-known antiprogestogenic effects.[2][12][13]
-
Relacorilant is a highly selective GR antagonist with no significant affinity for the progesterone or androgen receptors, making it a valuable tool for dissecting GR-specific functions.[4]
-
Miricorilant presents a unique profile as a selective GR modulator with mixed agonist/antagonist properties and additional mineralocorticoid receptor antagonism.[5][6][8] This dual activity could be beneficial in specific therapeutic contexts, such as nonalcoholic steatohepatitis (NASH).[5][6]
Mandatory Visualizations:
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor, which is the primary target of this compound and other GR antagonists.
Caption: Classical genomic signaling pathway of the glucocorticoid receptor.
Experimental Workflow: In Vivo Evaluation of GR Antagonists
This diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a GR antagonist in a preclinical animal model.
Caption: A representative workflow for in vivo evaluation of a GR antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of GR antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of a test compound for the glucocorticoid receptor.
Materials:
-
Receptor Source: Human recombinant GR or cytosolic extracts from cells endogenously expressing GR (e.g., A549 cells).
-
Radioligand: [3H]-dexamethasone.
-
Test Compounds: this compound, mifepristone, relacorilant, miricorilant.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 20 mM sodium molybdate.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
A constant concentration of the GR preparation and [3H]-dexamethasone are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compounds are added to compete for binding to the GR.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled dexamethasone.
-
The reaction mixtures are incubated to equilibrium (e.g., 18-24 hours at 4°C).
-
Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of a GR antagonist in inhibiting tumor growth in a preclinical cancer model.
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Human cancer cell line known to express GR (e.g., HCC1806 triple-negative breast cancer cells).
Procedure:
-
Cancer cells are subcutaneously injected into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Treatment groups may include: vehicle control, a standard-of-care chemotherapy agent, the GR antagonist alone, and the GR antagonist in combination with chemotherapy.
-
The GR antagonist (e.g., this compound) is administered according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and overall health of the animals are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be further analyzed for pharmacodynamic markers of GR antagonism (e.g., changes in the expression of GR target genes) via qPCR or Western blotting.
Disclaimer: The experimental protocols provided are representative and may require optimization based on specific laboratory conditions and research objectives. Researchers should refer to the primary literature for detailed, compound-specific methodologies.
References
- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corcept.com [corcept.com]
- 6. Miricorilant|CAS 1400902-13-7|Selective GR Modulator [benchchem.com]
- 7. Effect of Miricorilant, a Selective Glucocorticoid Receptor Modulator, on Olanzapine-Associated Weight Gain in Healthy Subjects: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mifepristone | Progesterone Receptors | Tocris Bioscience [tocris.com]
- 13. rndsystems.com [rndsystems.com]
Validating the Selectivity of OP-3633 for the Glucocorticoid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OP-3633, a novel steroidal glucocorticoid receptor (GR) antagonist, with other relevant GR modulators. The focus is on the selectivity of this compound for the GR over other steroid hormone receptors, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent, steroidal antagonist of the glucocorticoid receptor developed through structure-based modification of mifepristone.[1][2][3] It has been designed to exhibit enhanced selectivity against the progesterone receptor (PR) and androgen receptor (AR) compared to its predecessor, mifepristone, potentially offering a more favorable side-effect profile.[1][2][3] This guide will delve into the quantitative data that substantiates this claim, comparing it to the first-generation non-selective antagonist, mifepristone, and a non-steroidal selective GR modulator, relacorilant (CORT125134).
Comparative Selectivity Profile
The selectivity of a GR antagonist is crucial for minimizing off-target effects. The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of this compound and comparator molecules for the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone receptor (PR), and androgen receptor (AR).
| Compound | GR | MR | PR | AR |
| This compound | IC50: 29 nM | Data not available | EC50: >2500 nM (agonism) | IC50: 1135 nM (antagonism) |
| Mifepristone | Ki: <1 nM | Data not available | Ki: 1.2 nM | Data not available |
| Relacorilant (CORT125134) | Ki: 0.5 nM | No significant binding | Ki: >10,000 nM | No significant binding |
Lower Ki/IC50 values indicate higher binding affinity/potency.
As the data indicates, this compound demonstrates potent GR antagonism with significantly lower activity at the progesterone and androgen receptors.[4] In contrast, mifepristone exhibits high affinity for both the GR and PR.[5] Relacorilant stands out for its high selectivity for the GR, with negligible affinity for the other steroid receptors tested.[5][6]
Experimental Methodologies
The data presented in this guide is typically generated using two key types of in vitro assays: radioligand binding assays and cell-based reporter gene assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound to a target receptor by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Receptor Preparation: Membranes from cells expressing the target receptor (e.g., GR, MR, PR, or AR) are prepared.
-
Incubation: A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
Cell-Based Reporter Gene Assays
These functional assays measure the ability of a compound to modulate the transcriptional activity of a receptor.
Objective: To determine the functional antagonist (or agonist) activity of a test compound on a specific steroid hormone receptor signaling pathway.
General Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids:
-
An expression vector for the full-length human receptor of interest (e.g., GR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that specific receptor (e.g., a glucocorticoid response element - GRE).
-
-
Compound Treatment: The transfected cells are incubated with a known agonist for the receptor (e.g., dexamethasone for GR) in the presence of increasing concentrations of the test compound (e.g., this compound).
-
Cell Lysis and Luciferase Assay: After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activity of the receptor.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced reporter gene activity (IC50 for an antagonist) is calculated. To assess agonist activity, the compound is tested in the absence of a known agonist, and the concentration that produces 50% of the maximal response (EC50) is determined.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Conclusion
The available data indicates that this compound is a potent glucocorticoid receptor antagonist with significantly improved selectivity over the progesterone and androgen receptors compared to the first-generation antagonist, mifepristone. This enhanced selectivity profile suggests that this compound may offer a therapeutic advantage by potentially reducing the off-target side effects associated with non-selective GR modulators. Further comparative studies, particularly those including a complete binding profile against the mineralocorticoid receptor, will be valuable in fully elucidating its selectivity and potential clinical utility. Relacorilant serves as a benchmark for a highly selective, non-steroidal GR antagonist. The detailed experimental protocols provided herein offer a framework for the independent validation and comparison of these and other novel GR modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Relacorilant | 1496510-51-0 | Benchchem [benchchem.com]
- 6. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
OP-3633: A Comparative Analysis of its Steroid Receptor Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
OP-3633 is a potent and selective steroidal antagonist of the glucocorticoid receptor (GR) with an IC50 of 29 nM.[1] Developed as a potential therapeutic agent, its selectivity profile across other steroid receptors is a critical aspect of its preclinical characterization. This guide provides a comparative analysis of the cross-reactivity of this compound with the progesterone receptor (PR), androgen receptor (AR), and mineralocorticoid receptor (MR), presenting supporting experimental data and methodologies to inform further research and development.
Cross-Reactivity Profile: A Quantitative Comparison
The selectivity of this compound for the glucocorticoid receptor over other steroid hormone receptors has been evaluated in various in vitro assays. The following table summarizes the key quantitative data on the cross-reactivity of this compound and the reference compound, mifepristone.
| Receptor | Assay Type | Parameter | This compound | Mifepristone |
| Glucocorticoid Receptor (GR) | Antagonist Activity | IC50 | 29 nM | 21 nM |
| Progesterone Receptor (PR) | Agonist Activity | EC50 | >2500 nM | 0.2 nM |
| Androgen Receptor (AR) | Antagonist Activity | IC50 | 1135 nM | 10 nM |
| Mineralocorticoid Receptor (MR) | Antagonist Activity | IC50 | >1000 nM | Not Reported in this study |
Data Interpretation:
-
Glucocorticoid Receptor (GR): this compound demonstrates potent antagonism of the glucocorticoid receptor, with an IC50 value of 29 nM.[1] This is comparable to the well-established GR antagonist, mifepristone (IC50 = 21 nM), indicating strong on-target activity.
-
Progesterone Receptor (PR): A key advantage of this compound is its significantly reduced activity at the progesterone receptor. It exhibits very low agonism with an EC50 greater than 2500 nM, showcasing a substantial improvement in selectivity compared to mifepristone, which is a potent PR agonist (EC50 = 0.2 nM).[1]
-
Androgen Receptor (AR): this compound displays weak antagonism at the androgen receptor, with an IC50 of 1135 nM.[1] This represents a more than 100-fold increase in selectivity for GR over AR when compared to mifepristone (AR IC50 = 10 nM).
-
Mineralocorticoid Receptor (MR): this compound shows minimal cross-reactivity with the mineralocorticoid receptor, with an IC50 value greater than 1000 nM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity profile.
Steroid Receptor Transactivation Assays (Antagonist and Agonist)
These assays were performed to determine the functional activity of this compound at the glucocorticoid, androgen, and progesterone receptors.
Cell Lines and Reagents:
-
Cell Lines: CHO-K1 cells were utilized for the GR and PR assays, while LNCaP cells were used for the AR assay.
-
Reagents: Dexamethasone (GR agonist), R1881 (AR agonist), and progesterone (PR agonist) were used to stimulate receptor activity. The specific activity of this compound was determined in the presence of these agonists (for antagonist assays) or alone (for agonist assays).
Methodology:
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The following day, the cells were treated with a serial dilution of this compound or the reference compound, either alone (for agonist mode) or in combination with a constant concentration of the respective receptor agonist (for antagonist mode).
-
Incubation: The plates were incubated for 20-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: After incubation, the cells were lysed, and the luciferase activity was measured using a luminometer.
-
Data Analysis: The resulting data were plotted as a percentage of the maximal response of the agonist versus the log concentration of the test compound. IC50 and EC50 values were calculated using a four-parameter logistic fit.
Competitive Binding Assays
While specific binding assay protocols for this compound were not detailed in the primary literature, a general methodology for competitive binding assays for steroid receptors is provided below.
Principle:
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Recombinant human steroid receptors (GR, PR, AR, MR)
-
Radiolabeled ligands (e.g., [3H]-dexamethasone for GR)
-
Test compound (this compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Incubation: A mixture containing the receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound is incubated to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for assessing steroid receptor transactivation.
Caption: Simplified glucocorticoid receptor signaling pathway.
References
In Vivo Efficacy of OP-3633 in Tumor Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
OP-3633, a potent and selective glucocorticoid receptor (GR) antagonist, has demonstrated significant preclinical anti-tumor activity, particularly in overcoming resistance to standard-of-care chemotherapies. This guide provides a comprehensive comparison of this compound's in vivo efficacy with alternative therapeutic strategies, supported by available experimental data.
Comparative Efficacy of this compound in Preclinical Tumor Models
This compound, also known as ORIC-101, has been evaluated in various xenograft models, showing promise in enhancing the efficacy of chemotherapy and overcoming resistance mechanisms.
| Tumor Model | Treatment Group | Key Findings |
| Triple-Negative Breast Cancer (TNBC) - HCC1806 Xenograft | This compound | Substantial inhibition of GR transcriptional activity has been demonstrated.[1][2] Specific tumor growth inhibition data is not publicly detailed. |
| Mifepristone + Paclitaxel | Daily pre-treatment with mifepristone, a first-generation GR antagonist, significantly improved tumor response compared to paclitaxel alone in a GR-positive MDA-MB-231 TNBC xenograft model.[3] | |
| Ovarian Cancer - OVCAR5 Xenograft | This compound (ORIC-101) + Chemotherapy | Demonstrated in vivo antitumor activity by enhancing the response to chemotherapy.[4] |
| Castration-Resistant Prostate Cancer (CRPC) | This compound (ORIC-101) + Enzalutamide | In preclinical models, ORIC-101 reversed glucocorticoid-driven resistance to enzalutamide.[1] A Phase 1b clinical trial showed the combination had an acceptable tolerability profile, but did not demonstrate sufficient clinical benefit in a broad population of men with mCRPC resistant to enzalutamide.[5][6] |
| Advanced Solid Tumors (Taxane-Resistant) | This compound (ORIC-101) + Nab-Paclitaxel | Preclinically, ORIC-101 reversed glucocorticoid-induced chemoprotection and led to tumor regressions in both taxane-naïve and -resistant xenograft models.[7][8] A Phase 1 clinical study showed limited clinical activity in taxane-resistant solid tumors despite evidence of GR pathway inhibition.[7][8] |
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor (GR) Signaling Pathway in Cancer
Glucocorticoids, upon binding to the cytosolic GR, induce a conformational change and translocation of the GR to the nucleus. In the nucleus, the GR can act as a transcription factor, binding to glucocorticoid response elements (GREs) on DNA to either activate or repress gene transcription. In some cancer cells, activation of GR can promote pro-survival pathways, leading to resistance to chemotherapy. This compound, as a GR antagonist, blocks this signaling cascade.
Caption: Glucocorticoid Receptor Signaling Pathway and Inhibition by this compound.
In Vivo Xenograft Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a compound like this compound in a xenograft mouse model.
Caption: General Workflow for In Vivo Xenograft Studies.
Experimental Protocols
HCC1806 Triple-Negative Breast Cancer Xenograft Model
A standard protocol for establishing an HCC1806 xenograft model is as follows:
-
Cell Culture: HCC-1806 cells are cultured in appropriate media and maintained in an exponential growth phase.[9]
-
Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are used.[9]
-
Cell Implantation: A suspension of HCC-1806 cells (typically 1-2 x 10^6 cells) in a suitable medium, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length x width²) / 2.[10]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups and dosed with the investigational drug (e.g., this compound), a vehicle control, and/or a comparator drug according to the study design.[9]
-
Efficacy Evaluation: Tumor volumes and body weights are measured regularly throughout the study to assess treatment efficacy and toxicity. At the end of the study, tumors may be excised for further analysis.[9]
OVCAR5 Ovarian Cancer Xenograft Model
While specific protocol details for this compound studies in this model are not publicly available, a general approach would be similar to the HCC1806 model, with the following considerations:
-
Cell Line: OVCAR5 human ovarian cancer cells would be used.
-
Implantation: Subcutaneous injection is a common method.
-
Treatment: In the context of the available data, treatment would likely involve a combination of this compound and a chemotherapeutic agent such as paclitaxel.[4]
Conclusion
This compound (ORIC-101) has demonstrated compelling preclinical in vivo activity as a GR antagonist, particularly in its ability to overcome resistance to chemotherapy in various tumor models. While direct, quantitative head-to-head comparisons with other GR antagonists in the same tumor models are limited in publicly available data, the evidence suggests that this compound's improved selectivity and pharmacokinetic profile make it a promising candidate for further clinical investigation. The provided experimental protocols and workflows offer a foundational understanding for researchers aiming to evaluate the in vivo efficacy of GR antagonists in similar preclinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glucocorticoid receptor antagonism as a novel therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oricpharma.com [oricpharma.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Collection - Data from Phase I Study of ORIC-101, a Glucocorticoid Receptor Antagonist, in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer Progressing on Enzalutamide - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 7. ORIC-101, a Glucocorticoid Receptor Antagonist, in Combination with Nab-Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HCC-1806 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
A Comparative Guide to OP-3633 and Non-Steroidal Glucocorticoid Receptor Antagonists in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The glucocorticoid receptor (GR) has emerged as a critical target in oncology, implicated in treatment resistance and tumor progression in various cancers. This guide provides a detailed comparison of a novel steroidal GR antagonist, OP-3633, and prominent non-steroidal GR antagonists currently under investigation in cancer research. We present available preclinical data, experimental methodologies, and an overview of the relevant signaling pathways to aid researchers in evaluating these compounds for their studies.
Introduction to Glucocorticoid Receptor Antagonism in Cancer
Glucocorticoids, acting through the GR, can promote cancer cell survival and resistance to chemotherapy.[1][2] Consequently, antagonizing the GR is a promising therapeutic strategy to enhance the efficacy of cytotoxic agents and overcome resistance.[1][2] This has led to the development of both steroidal and non-steroidal GR antagonists, each with distinct pharmacological profiles.
This compound: A Novel Steroidal GR Antagonist
This compound is a potent and selective steroidal GR antagonist derived from mifepristone.[3][4][5] It was specifically engineered to improve selectivity against the progesterone receptor (PR) and androgen receptor (AR), thereby potentially reducing off-target effects.[3][4][5] Preclinical studies have demonstrated its ability to inhibit GR transcriptional activity, suggesting its potential in reversing therapy resistance.[3][4][5][6]
Non-Steroidal GR Antagonists: A New Generation of Selective Modulators
Non-steroidal GR antagonists represent a newer class of compounds designed for high selectivity and improved pharmacological properties.[7][8] Molecules like relacorilant (CORT125134) are being actively investigated in clinical trials for their ability to enhance the efficacy of chemotherapy in solid tumors such as ovarian and pancreatic cancer.[3][4][5][9] These agents are designed to specifically block the GR without significantly interacting with other steroid receptors.[10][11]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the non-steroidal GR antagonist relacorilant. It is important to note that direct head-to-head preclinical studies in the same cancer model are not publicly available. The data presented here are from separate studies and should be interpreted within their respective experimental contexts.
Table 1: In Vitro Receptor Binding and Antagonist Potency
| Compound | Type | Target Receptor | IC50 / Ki | Off-Target Activity | Source |
| This compound | Steroidal | Glucocorticoid Receptor (GR) | IC50: 29 nM | Low PR agonism (EC50 > 2500 nM), Low AR antagonism (IC50: 1135 nM) | [12] |
| Relacorilant | Non-steroidal | Glucocorticoid Receptor (GR) | Ki: 0.15 nM | No measurable binding to PR, ER, or AR | [10][13] |
| Mifepristone | Steroidal | Glucocorticoid Receptor (GR) | - | Potent PR antagonist | [12] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Treatment Regimen | Key Findings | Source |
| This compound | Triple-Negative Breast Cancer (HCC1806 Xenograft) | Not specified | Substantial inhibition of GR transcriptional activity. | [3][4][5][6] |
| Relacorilant + Paclitaxel | Pancreatic Cancer (MIA PaCa-2 Xenograft) | Relacorilant + Paclitaxel vs. Paclitaxel alone | Combination significantly reduced tumor growth and slowed time to progression (p < 0.0001). Tumor growth inhibition of 92.6% for the combination vs. 34.3% for paclitaxel alone. | [11] |
| Mifepristone + Paclitaxel | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Mifepristone pre-treatment followed by paclitaxel | Significantly improved tumor response compared to paclitaxel alone (p=0.04). | [14] |
Signaling Pathways in GR-Mediated Chemoresistance
Glucocorticoid-induced chemoresistance is a complex process involving the transcriptional regulation of multiple pro-survival and anti-apoptotic genes. The diagram below illustrates the general mechanism of GR-mediated resistance and its antagonism.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for evaluating and comparing therapeutic compounds. Below are summaries of the key experimental protocols cited in the performance data tables.
In Vitro GR Antagonism Assay (General Protocol)
A common method to determine the potency of a GR antagonist is through a competitive binding assay.
Detailed Steps:
-
Reagent Preparation: Recombinant human GR protein is prepared in a suitable buffer. A fluorescently labeled glucocorticoid ligand (tracer) is used to detect binding. The test compounds (this compound or non-steroidal antagonists) are serially diluted.
-
Incubation: The GR protein, tracer, and varying concentrations of the test compound are incubated together in a microplate to allow for competitive binding to reach equilibrium.
-
Signal Detection: The degree of tracer binding is measured. Fluorescence polarization is a common technique where a high signal indicates the tracer is bound to the large GR protein, and a low signal indicates it is unbound and tumbling freely in solution.
-
Data Analysis: The signal is plotted against the concentration of the test compound, and the IC50 value is calculated from the resulting dose-response curve.
In Vivo Xenograft Studies (General Protocol)
Xenograft models are crucial for evaluating the anti-tumor efficacy of drug candidates in a living system.
Detailed Steps:
-
Cell Line and Animal Model: A human cancer cell line of interest (e.g., HCC1806 for triple-negative breast cancer, MIA PaCa-2 for pancreatic cancer) is cultured. Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into different treatment groups to ensure an unbiased distribution of tumor sizes.
-
Treatment Administration: The investigational drugs (GR antagonist, chemotherapy, or combination) and vehicle control are administered according to a predetermined schedule (e.g., daily, weekly) and route (e.g., oral, intraperitoneal).
-
Monitoring and Endpoint: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. The body weight and general health of the mice are also monitored as an indicator of toxicity. The study concludes when tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis of biomarkers (e.g., GR target gene expression).
Discussion and Future Directions
Both steroidal and non-steroidal GR antagonists show significant promise in preclinical cancer models. This compound stands out for its enhanced selectivity over older steroidal antagonists like mifepristone, potentially offering a better safety profile by avoiding PR- and AR-related side effects.[3][4][5]
Non-steroidal antagonists, such as relacorilant, demonstrate high potency and selectivity for the GR and have shown encouraging results in combination with chemotherapy in clinical trials for ovarian cancer.[3][4][5][9] The development of these highly selective non-steroidal agents is a significant step towards targeted GR therapy with minimal off-target effects.[1]
Future research should focus on direct comparative studies of this compound and leading non-steroidal GR antagonists in various cancer models. Such studies will be crucial to fully elucidate their relative efficacy, safety, and mechanisms of action. Furthermore, the identification of predictive biomarkers for response to GR antagonism will be essential for the successful clinical translation of these promising therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A randomized phase II trial of nab-paclitaxel with or without mifepristone for advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO 2025: Corcept Therapeutics’ relacorilant emerges as promising agent in recurrent ovarian cancer [clinicaltrialsarena.com]
- 4. oncodaily.com [oncodaily.com]
- 5. What is Relacorilant used for? [synapse.patsnap.com]
- 6. Corcept Submits New Drug Application for Relacorilant as a Treatment for Patients with Platinum-Resistant Ovarian Cancer – Corcept Therapeutics, Incorporated [ir.corcept.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relacorilant in recurrent ovarian cancer: clinical evidence and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor antagonism promotes apoptosis in solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. oncoscience.us [oncoscience.us]
- 14. Glucocorticoid receptor antagonism as a novel therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Chemotherapy Resistance: A Comparative Analysis of OP-3633 and Other Glucocorticoid Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of OP-3633 with other glucocorticoid receptor (GR) antagonists in the context of reversing chemotherapy resistance. The information presented is supported by experimental data to aid in the evaluation of these compounds for further investigation and development.
The development of resistance to chemotherapy is a significant hurdle in cancer treatment. One emerging mechanism of resistance involves the activation of the glucocorticoid receptor (GR), which can promote cell survival and inhibit the apoptotic effects of cytotoxic agents. Consequently, antagonizing the GR presents a promising strategy to resensitize tumors to chemotherapy. This guide focuses on this compound, a novel GR antagonist, and compares its performance with other notable alternatives, namely mifepristone and relacorilant.
Mechanism of Action: Targeting the Glucocorticoid Receptor
This compound is a potent and selective steroidal antagonist of the glucocorticoid receptor.[1] Its primary mechanism of action involves blocking the downstream signaling cascade initiated by the binding of glucocorticoids, such as cortisol, to the GR. In many cancer types, the activation of GR by either endogenous cortisol or exogenous glucocorticoids administered to manage chemotherapy side effects can lead to the transcription of anti-apoptotic genes, thereby diminishing the efficacy of chemotherapeutic drugs.[2][3] By inhibiting the GR, this compound aims to prevent the expression of these pro-survival genes, thereby restoring the cancer cells' sensitivity to chemotherapy-induced apoptosis.[4]
Comparative Performance Analysis
The efficacy of a GR antagonist in this context is determined by its potency, selectivity, and its ability to enhance the cytotoxic effects of chemotherapy in preclinical models.
In Vitro Potency and Selectivity
A key differentiator among GR antagonists is their selectivity for the GR over other steroid hormone receptors, such as the progesterone receptor (PR) and the androgen receptor (AR). Off-target effects on these receptors can lead to undesirable side effects. This compound was developed as a derivative of mifepristone with structural modifications aimed at improving this selectivity profile.[1]
| Compound | Target | IC50 (nM) | Progesterone Receptor (PR) Agonism (EC50) | Androgen Receptor (AR) Antagonism (IC50) | Reference |
| This compound | GR | 29 | >2500 nM | 1135 nM | [1] |
| Mifepristone | GR, PR | Not explicitly stated in provided abstracts | Potent Antagonist | Not explicitly stated in provided abstracts | [5] |
| Relacorilant | GR | Ki = 0.5 nM | Ki > 10 µM | Ki > 10 µM | [6] |
Table 1: Comparison of In Vitro Potency and Selectivity of GR Antagonists. This table summarizes the reported in vitro potency (IC50 or Ki) of this compound, mifepristone, and relacorilant against the glucocorticoid receptor (GR) and their activity at the progesterone (PR) and androgen (AR) receptors. Lower IC50/Ki values indicate higher potency.
Preclinical In Vivo Efficacy
The ultimate validation of a GR antagonist's potential to reverse chemotherapy resistance lies in its performance in in vivo models. The following table summarizes key preclinical findings for this compound and its alternatives when used in combination with chemotherapy.
| Compound | Cancer Model | Chemotherapy | Key Findings | Reference |
| This compound | Triple-Negative Breast Cancer (HCC1806 Xenograft) | Not specified in combination | Demonstrated substantial inhibition of GR transcriptional activity. | [1] |
| Mifepristone | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Paclitaxel | Significantly augmented paclitaxel-induced tumor shrinkage. | [7] |
| Relacorilant | Ovarian Cancer (OVCAR5 Xenograft) | Paclitaxel | Reversed the deleterious effects of glucocorticoids on paclitaxel efficacy. | [6] |
| Relacorilant | Pancreatic Cancer (MIA PaCa-2 Xenograft) | Paclitaxel | Reduced tumor growth and slowed time to progression in combination with paclitaxel. | [6] |
Table 2: Summary of Preclinical In Vivo Efficacy in Reversing Chemotherapy Resistance. This table highlights the in vivo efficacy of this compound, mifepristone, and relacorilant in combination with chemotherapy in various cancer xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vitro GR Antagonism Assay (General Protocol)
-
Cell Culture: Human cancer cell lines with known GR expression (e.g., HCC1806, MDA-MB-231, OVCAR5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently transfected with a GR-responsive reporter plasmid (e.g., MMTV-luciferase) and a constitutively active control plasmid (e.g., Renilla luciferase).
-
Treatment: After transfection, cells are treated with a GR agonist (e.g., dexamethasone) in the presence or absence of varying concentrations of the GR antagonist (this compound, mifepristone, or relacorilant) for a specified period (e.g., 24 hours).
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.
-
Data Analysis: The IC50 values, representing the concentration of the antagonist that inhibits 50% of the GR agonist's effect, are calculated from the dose-response curves.
In Vivo Xenograft Studies (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) in a suitable medium (e.g., Matrigel) is subcutaneously or orthotopically injected into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (vehicle control, chemotherapy alone, GR antagonist alone, and combination therapy).
-
Treatment Administration:
-
Chemotherapy: Administered according to established protocols for the specific agent (e.g., paclitaxel at 10-20 mg/kg, intravenously or intraperitoneally, on a specific schedule).
-
GR Antagonist: Administered orally or via injection at a predetermined dose and schedule (e.g., daily or on the days of chemotherapy administration).
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: GR-Mediated Chemotherapy Resistance Pathway.
Caption: Preclinical Validation Workflow for this compound.
Conclusion
This compound emerges as a promising therapeutic agent for overcoming chemotherapy resistance by selectively targeting the glucocorticoid receptor.[1] Its enhanced selectivity profile compared to the first-generation GR antagonist mifepristone may translate to a better safety profile with fewer off-target effects.[1] Preclinical data, alongside findings for other GR antagonists like relacorilant, strongly support the rationale for combining GR antagonism with chemotherapy in various solid tumors.[6][8] Further head-to-head comparative studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the clinical setting. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to design and interpret studies aimed at validating and advancing this therapeutic strategy.
References
- 1. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of glucocorticoid receptor promotes the poor progression and induces cisplatin resistance through p38 MAP kinase in cervical cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid Receptor Activation & Chemotherapy Resistance [illuminateproc.com]
- 4. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid receptor expression in 20 solid tumor types using immunohistochemistry assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Pharmacokinetic Analysis of OP-3633: A Novel Glucocorticoid Receptor Antagonist
A detailed comparison of the pharmacokinetic properties of OP-3633, a next-generation glucocorticoid receptor (GR) antagonist, reveals significant improvements over the first-generation compound, mifepristone. This guide provides a comprehensive analysis of key pharmacokinetic parameters, detailed experimental methodologies, and an overview of the underlying signaling pathway for researchers and drug development professionals.
This compound has been developed as a selective GR antagonist with an enhanced profile compared to its predecessor, mifepristone.[1][2][3][4][5][6] Preclinical data demonstrates that this compound exhibits not only increased selectivity against the progesterone and androgen receptors but also a more favorable cytochrome P450 inhibition profile and markedly improved pharmacokinetic properties.[1][3][4][5][6]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in mice following a single oral administration, in comparison to mifepristone.
| Parameter | This compound | Mifepristone |
| Dose (mg/kg, p.o.) | 10 | 10 |
| Cmax (ng/mL) | 1859 | 284 |
| Tmax (h) | 2 | 4 |
| AUC (0-24h) (ng*h/mL) | 20853 | 4133 |
| Half-life (t1/2) (h) | 5.3 | 6.1 |
| Clearance (CL/F) (mL/min/kg) | 7.9 | 40.5 |
| Volume of Distribution (Vz/F) (L/kg) | 3.8 | 22.3 |
| Bioavailability (F) (%) | 78 | 15 |
Data sourced from the Supporting Information of Du et al., J. Med. Chem. 2019, 62, 14, 6751–6764.
Experimental Protocols
The pharmacokinetic data presented above was obtained through a standardized in vivo study in mice. The following is a detailed description of the experimental methodology.
In Vivo Pharmacokinetic Study in Mice
Animal Model: Male CD-1 mice were used for the pharmacokinetic studies.
Drug Administration: this compound and mifepristone were formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in water. A single oral dose of 10 mg/kg was administered to each mouse via gavage. For intravenous administration to determine bioavailability, compounds were formulated in 5% DMSO, 10% Solutol HS 150, and 85% saline and administered at a dose of 2 mg/kg.
Sample Collection: Blood samples were collected serially from the tail vein at multiple time points post-administration (e.g., 5 minutes, 15 minutes, 30 minutes, 1, 2, 4, 6, 8, and 24 hours).
Sample Processing: Plasma was separated from the blood samples by centrifugation.
Bioanalysis: The concentration of the parent drug in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involved protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL/F), and volume of distribution (Vz/F). Bioavailability (F) was calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Glucocorticoid Receptor Signaling Pathway
This compound functions as an antagonist of the glucocorticoid receptor. The diagram below illustrates the canonical GR signaling pathway that is inhibited by this class of drugs.
References
- 1. oricpharma.com [oricpharma.com]
- 2. unmc.edu [unmc.edu]
- 3. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - Journal of Medicinal Chemistry - Figshare [figshare.com]
Evaluating the Long-Term In Vivo Efficacy of OP-3633: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of OP-3633, a novel selective glucocorticoid receptor (GR) antagonist, against other relevant GR modulators. Due to the limited availability of long-term in vivo data for this compound, this guide leverages existing preclinical data and draws comparisons with more extensively studied compounds, namely relacorilant (CORT125134) and CORT125281, to provide a comprehensive overview for future research and development.
Executive Summary
This compound is a potent and highly selective steroidal antagonist of the glucocorticoid receptor, demonstrating significant promise in preclinical studies.[1][2] Developed as a next-generation alternative to mifepristone, this compound exhibits enhanced selectivity by minimizing activity at the progesterone (PR) and androgen (AR) receptors, alongside an improved cytochrome P450 (CYP) inhibition profile.[1][2] Its primary mechanism of action involves the inhibition of GR-mediated transcriptional activity. The most notable in vivo data for this compound comes from a xenograft model of triple-negative breast cancer (HCC1806), where it demonstrated substantial inhibition of tumor growth.[1][2]
However, a critical data gap exists regarding the long-term in vivo effects of this compound. To provide a broader context for its potential long-term performance, this guide incorporates data from other selective GR modulators, relacorilant and CORT125281, which have undergone more extensive in vivo evaluation, including long-term and clinical studies. Relacorilant has shown efficacy in preclinical cancer models and has been evaluated in clinical trials for Cushing syndrome and in combination with chemotherapy for various solid tumors, with long-term extension studies providing safety and efficacy data.[3][4][5] CORT125281 has been studied in murine models of metabolic disease, demonstrating tissue-specific GR antagonism and beneficial metabolic effects.
This guide presents a comparative summary of the available quantitative data, detailed experimental protocols for key in vivo studies of the comparator compounds, and a summary of the known protocol for this compound. Visual diagrams of the GR signaling pathway and a typical experimental workflow are also provided to aid in the conceptualization of research strategies.
Data Presentation: Comparative In Vivo Performance
The following tables summarize the available quantitative data from in vivo studies of this compound and its comparators.
Table 1: Antitumor Efficacy in Xenograft Models
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Key Findings | Reference |
| This compound | Nude Mice | HCC1806 (Triple-Negative Breast Cancer) | Not specified in available literature | Substantial inhibition of GR transcriptional activity and tumor growth. | [1][2] |
| Relacorilant (CORT125134) | Nude Mice | OVCAR5 (Ovarian Cancer) | 30 mg/kg + paclitaxel | Enhanced antitumor activity in combination with chemotherapy. | [6] |
| Relacorilant (CORT125134) | Nude Mice | MIA PaCa-2 (Pancreatic Cancer) | 30 mg/kg + paclitaxel (7.5 mg/kg) | Reduced tumor growth and slowed time to progression in combination with paclitaxel. | [3][7] |
Table 2: Long-Term Metabolic and Systemic Effects in Animal Models
| Compound | Animal Model | Study Duration | Key Findings | Reference |
| CORT125281 | Mice (Diet-induced obesity) | Subchronic | Reduced body weight gain and fat mass; lowered plasma triglycerides, cholesterol, and free fatty acids; increased liver lipid accumulation. Restored disturbed corticosterone rhythmicity. | [6][8] |
| CORT125281 | Mice | 6 days (Acute) & 5 days (Subchronic) | Tissue-specific GR antagonism: complete inhibition in liver, partial in muscle and brown adipose tissue, no antagonism in white adipose tissue and hippocampus. Partially prevented corticosterone-induced hyperinsulinemia. | [9][10][11] |
| CORT108297 | Rats (Chronic adolescent stress) | 2 weeks treatment, followed by 5 weeks observation | Decreased body weight gain during treatment. In adulthood, attenuated the enhanced HPA axis stress reactivity in females subjected to adolescent stress. | [9][12][13] |
Table 3: Clinical Efficacy and Safety of Relacorilant (for comparative context)
| Study Phase | Patient Population | Key Long-Term Outcomes | Reference |
| Phase 2 | Cushing Syndrome | Clinically meaningful improvements in hypertension and hyperglycemia. | [4] |
| Phase 3 (Long-term extension) | Hypercortisolism | Durable cardiometabolic improvements (reduced blood pressure, improved glycemic control, weight maintenance) for up to six years. Well-tolerated. | [12] |
| Phase 2 | Recurrent, Platinum-Resistant Ovarian Cancer (in combination with nab-paclitaxel) | Improved progression-free survival and duration of response. | [4][5] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Evaluation of Antitumor Efficacy of Relacorilant in a Pancreatic Cancer Xenograft Model
-
Animal Model: Female athymic nude mice.
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells.
-
Procedure:
-
MIA PaCa-2 cells are implanted subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups: vehicle control, relacorilant alone (30 mg/kg), paclitaxel alone (7.5 mg/kg), and the combination of relacorilant and paclitaxel.
-
Relacorilant is administered orally once daily.
-
Paclitaxel is administered intraperitoneally on a specified schedule (e.g., days 1, 8, and 15 of each 28-day cycle).
-
Tumor volume is measured regularly using calipers [Volume = (length × width²) / 2].
-
Body weight is monitored as an indicator of toxicity.
-
The study is continued for a predefined period or until tumors reach a predetermined maximum size.
-
Efficacy is assessed by comparing tumor growth inhibition and time to progression between the treatment groups.[3][7]
-
Protocol 2: Assessment of Long-Term Metabolic Effects of CORT125281 in a Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat diet to induce obesity and metabolic disturbances.
-
Procedure:
-
Mice are fed a high-fat diet for a specified period to induce obesity.
-
Animals are then randomized to receive either vehicle or CORT125281, which is incorporated into the diet at a specific concentration (e.g., 60 mg/kg/day).
-
The treatment is continued for a subchronic duration.
-
Body weight and food intake are monitored regularly.
-
At the end of the study, various metabolic parameters are assessed, including:
-
Plasma levels of triglycerides, cholesterol, and free fatty acids.
-
Glucose tolerance and insulin sensitivity tests.
-
Analysis of liver lipid accumulation.
-
Measurement of circulating corticosterone levels to assess the impact on the HPA axis.
-
-
Tissues such as liver, adipose tissue, and muscle are collected for further analysis of GR target gene expression.[6][8]
-
Protocol 3: Summary of In Vivo Efficacy Study of this compound in a Triple-Negative Breast Cancer Xenograft Model
-
Animal Model: Female athymic nu/nu mice.[14]
-
Cell Line: HCC1806 human triple-negative breast cancer cells.[14]
-
General Procedure (based on standard xenograft protocols and available information):
-
HCC1806 cells are prepared and injected into the mammary fat pads of the mice.[14]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, likely via oral gavage, at a predetermined dose and schedule.
-
Tumor growth is monitored over time by caliper measurements.
-
The primary endpoint is the inhibition of tumor growth in the this compound-treated group compared to the control group.[1][2]
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Glucocorticoid Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow Diagram
Caption: General Workflow for In Vivo Evaluation of Antitumor Efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relacorilant + Nab-Paclitaxel in Patients With Recurrent, Platinum-Resistant Ovarian Cancer: A Three-Arm, Randomized, Controlled, Open-Label Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corcept.com [corcept.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Glucocorticoid Receptor Antagonist CORT125281 Activates Brown Adipose Tissue and Alters Lipid Distribution in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lasting Impact of Chronic Adolescent Stress and Glucocorticoid Receptor Selective Modulation in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The selective glucocorticoid receptor antagonist CORT125281 has tissue-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective glucocorticoid receptor antagonist CORT125281 has tissue-specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Multiple Molecular Subtypes of Triple-Negative Breast Cancer Critically Rely on Androgen Receptor and Respond to Enzalutamide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of OP-3633: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glucocorticoid receptor (GR) antagonist OP-3633 with other alternatives, supported by experimental data. The information is compiled from published research findings to offer an independent validation of this compound's performance.
Comparative Analysis of GR Antagonist Potency and Selectivity
This compound is a steroidal GR antagonist that has demonstrated enhanced selectivity against the progesterone receptor (PR) and androgen receptor (AR) compared to the first-generation GR antagonist, mifepristone.[1][2] This improved selectivity is a key differentiator, potentially leading to a more favorable side-effect profile. The following table summarizes the in vitro potency of this compound in comparison to mifepristone and another selective GR modulator, relacorilant.
| Compound | GR IC50 (nM) | PR IC50 (nM) | AR IC50 (nM) | PR Agonism EC50 (nM) |
| This compound | 29 | >10,000 | 1135 | >2500 |
| Mifepristone | 2.2 - 2.6 | 0.025 - 0.2 | 10 | Partial Agonist |
| Relacorilant | 5.6 | >10,000 | >10,000 | No Agonism |
IC50: Half-maximal inhibitory concentration, a measure of antagonist potency. A lower value indicates higher potency. EC50: Half-maximal effective concentration, a measure of agonist activity. A higher value indicates lower agonistic activity. Data for this compound and Mifepristone from various sources.[3][4] Data for Relacorilant from preclinical studies.[5]
Glucocorticoid Receptor Signaling Pathway
The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to glucocorticoids like cortisol, translocates to the nucleus and regulates the expression of target genes. GR antagonists, such as this compound, competitively bind to the GR, preventing its activation by endogenous glucocorticoids and subsequent downstream signaling.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway and the antagonistic action of this compound.
Experimental Methodologies
In Vitro Receptor Binding and Functional Assays
The potency and selectivity of this compound and comparator compounds were determined using a suite of in vitro assays.
-
Receptor Binding Assays: Competitive binding assays were performed using recombinant human GR, PR, and AR to determine the binding affinity (Ki) or IC50 values of the test compounds. These assays typically involve incubating the receptor with a radiolabeled ligand and varying concentrations of the competitor compound.
-
Cell-Based Functional Assays:
-
GR Antagonist Activity: A common method involves using a cell line (e.g., HEK293) co-transfected with a GR expression vector and a reporter gene (e.g., luciferase) under the control of a glucocorticoid-responsive promoter. Cells are treated with a GR agonist (e.g., dexamethasone) in the presence of varying concentrations of the antagonist, and the inhibition of reporter gene expression is measured.
-
PR and AR Agonist/Antagonist Activity: Similar cell-based reporter gene assays are used to assess the activity of the compounds on the progesterone and androgen receptors. To determine agonist activity, cells are treated with the test compound alone. For antagonist activity, cells are co-treated with a known agonist (e.g., progesterone or dihydrotestosterone) and the test compound.
-
In Vivo Tumor Growth Inhibition in a Xenograft Model
The in vivo efficacy of this compound was evaluated in a triple-negative breast cancer (TNBC) xenograft model using the HCC1806 cell line.[1][2]
-
Cell Line and Animal Model: HCC1806, a human TNBC cell line with high GR expression, is used.[6][7] Female immunodeficient mice (e.g., NOD-SCID) are typically used as hosts for the tumor xenografts.
-
Tumor Implantation and Growth: HCC1806 cells are implanted subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size before the initiation of treatment.
-
Treatment: Animals are randomized into different treatment groups, including a vehicle control group and groups receiving this compound at various doses. The compound is typically administered orally on a daily schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.
Experimental Workflow: HCC1806 Xenograft Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a GR antagonist in a TNBC xenograft model.
Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of a GR antagonist.
Conclusion
The published research findings indicate that this compound is a potent glucocorticoid receptor antagonist with significantly improved selectivity over mifepristone. This enhanced selectivity profile may translate to a better safety and tolerability profile in clinical applications. The preclinical in vivo data in a triple-negative breast cancer model further support its potential as a therapeutic agent.[1][2] This comparative guide provides researchers with a summary of the key data and experimental contexts to facilitate an independent assessment of this compound's potential in their respective fields of study.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mifepristone - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCC-1806 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Cellosaurus cell line HCC1806 (CVCL_1258) [cellosaurus.org]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of OP-3633
Disclaimer: There is currently no publicly available Safety Data Sheet (SDS) specifically for OP-3633. The following disposal procedures are based on safety data for the structurally related compound, mifepristone, and general best practices for the disposal of hazardous chemical waste in a laboratory setting.[1][2][3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the official SDS for this compound when it becomes available.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a potent steroidal glucocorticoid receptor antagonist. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on the data for mifepristone, this compound should be handled as a hazardous substance. It is presumed to be harmful if swallowed, in contact with skin, or inhaled.[3][4] It may also cause skin and eye irritation and is suspected of damaging fertility or the unborn child.[1][3]
Table 1: Summary of Hazard Information and Required PPE (based on Mifepristone data)
| Hazard Category | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[3][4] | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields. Use in a well-ventilated area or chemical fume hood.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Impervious gloves and protective clothing to prevent skin contact.[4] |
| Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Safety goggles or a face shield.[4] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2][3] | Handle with extreme caution. Personnel who are pregnant or planning to become pregnant should avoid handling this compound. |
II. Experimental Protocols: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process. All waste streams contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, disposable lab coats), and absorbent materials from spill cleanups, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as experimental solutions and solvent rinsates, in a separate, dedicated hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified by your institution's EHS department.
-
Aqueous waste should be collected separately from organic solvent waste.[5]
-
-
Sharps Waste:
-
Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Container Labeling:
III. Disposal Procedures
Under no circumstances should this compound or its contaminated waste be disposed of down the drain or in the regular trash.[7] All waste must be disposed of through your institution's approved hazardous waste management program.
-
Waste Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials. Containers must be kept closed except when adding waste.[6]
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a collection with the EHS department.
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. For small spills, if you are trained and have the appropriate PPE and spill kit, you may clean it up. Absorb the spill with an inert material (e.g., vermiculite, sand), collect the material into a hazardous waste container, and decontaminate the area. For large spills, evacuate and contact EHS immediately.[7]
-
Decontamination of Glassware: Reusable glassware that has been in contact with this compound should be decontaminated. Triple rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.[7] After rinsing, the glassware can be washed with soap and water. Empty containers that held the acute hazardous waste must be triple rinsed before being disposed of as regular trash.[8]
IV. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling OP-3633
Disclaimer: No official Safety Data Sheet (SDS) for OP-3633 is publicly available. This guide is based on safety protocols for similar steroidal compounds, including glucocorticoid receptor antagonists and mifepristone derivatives. Researchers must exercise caution and adhere to their institution's specific safety guidelines.
This compound is a potent and selective steroidal glucocorticoid receptor (GR) antagonist, identified as a promising candidate for therapeutic applications.[1][2][3][4][5][6] As a derivative of mifepristone, it requires careful handling to minimize exposure and ensure laboratory safety.[1][2][5] This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar potent compounds.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Prevents skin contact. Must be inspected before use and disposed of after handling.[7] |
| Eye Protection | Safety goggles with side-shields or a face shield | Protects eyes from splashes and airborne particles.[7][8] |
| Lab Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[9] | Minimizes inhalation of the compound, especially when handling powders. |
Operational Plan: Handling and Experimental Protocols
All procedures involving this compound should be conducted in a designated area, such as a chemical fume hood, to control exposure.
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: If working with this compound in powder form, conduct all weighing operations within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.[7]
Experimental Workflow:
The following diagram illustrates a general workflow for handling potent compounds like this compound in a research laboratory setting.
Caption: A generalized workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as unused compound, contaminated gloves, and disposable labware, must be collected in a dedicated and clearly labeled hazardous waste container.[9]
-
Liquid Waste: All liquid waste containing this compound, including experimental solutions, must be collected in a separate, sealed hazardous waste container.[9] Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any sharps contaminated with this compound should be disposed of in a designated puncture-resistant sharps container.
Decontamination of Labware:
Reusable labware that has come into contact with this compound should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous liquid waste.[9] After rinsing, the labware can be washed with soap and water.
Final Disposal:
All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.[9] Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name, and the date of accumulation.
Glucocorticoid Receptor Antagonism Signaling Pathway
This compound functions as a glucocorticoid receptor (GR) antagonist. The following diagram illustrates a simplified signaling pathway of GR antagonism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. oricpharma.com [oricpharma.com]
- 4. Item - Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - American Chemical Society - Figshare [acs.figshare.com]
- 5. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (this compound). | Semantic Scholar [semanticscholar.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
